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Core Science & Biosynthesis

Foundational

tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate molecular weight and 2D structure

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate, a heterocyclic compound of significant interest in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular characteristics, the strategic importance of its structural components, and the broader context of its potential applications in drug discovery, grounded in authoritative scientific literature.

Core Molecular Profile

tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate is a bifunctional molecule featuring a saturated seven-membered azepane ring and an aromatic five-membered pyrazole ring. The azepane nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to manage reactivity during multi-step synthetic sequences.

Quantitative Data

The fundamental physicochemical properties of this molecule are summarized below.

PropertyValueSource
CAS Number 2380893-98-9AiFChem[1]
Molecular Formula C₁₄H₂₃N₃O₂AiFChem[1]
Molecular Weight 265.36 g/mol AiFChem[1]
IUPAC Name tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylateAiFChem[1]
2D Chemical Structure

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the azepane and pyrazole rings, as well as the placement of the Boc protecting group.

2D Structure of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate

(Image generated based on SMILES string from AiFChem)

Structural and Functional Analysis

The unique combination of a flexible saturated heterocycle (azepane), a versatile aromatic heterocycle (pyrazole), and a sterically demanding protecting group (tert-butyl carboxylate) makes this molecule a valuable building block in the synthesis of more complex pharmaceutical agents.

G cluster_molecule tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate M Core Structure A Seven-Membered Ring (C₆H₁₃N) M->A forms P Five-Membered Diazole Ring (C₃H₃N₂) M->P linked to Boc tert-Butoxycarbonyl (Boc) Group -C(O)OC(CH₃)₃ A->Boc Protects Amine

Caption: Logical relationship of the molecule's key functional components.

The Azepane Scaffold: A Privileged Structure

The azepane ring is a seven-membered, nitrogen-containing heterocycle that has gained recognition as a "privileged structure" in medicinal chemistry.[2][3] Its non-planar, flexible conformation allows it to present substituents in a variety of three-dimensional arrangements, which can be crucial for optimizing interactions with biological targets.[2] Azepine derivatives have demonstrated a wide spectrum of pharmacological activities, including uses as antipsychotics, antihistamines, and anticonvulsants.[3][4] The presence of the azepane core in this molecule provides a versatile scaffold that can be further functionalized to explore structure-activity relationships (SAR) in drug development programs.[5][6]

The Pyrazole Moiety: A Cornerstone in Drug Discovery

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is another cornerstone of medicinal chemistry.[7][8] This scaffold is present in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor baricitinib.[7][8] The pyrazole nucleus is metabolically stable and can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with protein targets.[7] Pyrazole derivatives are known to exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[9][10][11] The inclusion of the pyrazole moiety in tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate suggests its utility as a precursor for compounds targeting a wide array of diseases.

The tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is one of the most common nitrogen-protecting groups in organic synthesis. Its primary function is to temporarily block the reactivity of the azepane's secondary amine. This allows for selective chemical modifications at other positions of the molecule, such as the pyrazole ring. The Boc group is valued for its stability under a wide range of reaction conditions and its clean, acid-labile removal, typically with reagents like trifluoroacetic acid. This strategic protection is essential for the controlled, step-wise synthesis of complex drug candidates.

Synthetic and Experimental Protocols

While a specific, detailed synthesis for this exact molecule is not provided in the search results, its structure suggests a convergent synthesis strategy. A plausible approach would involve the coupling of a pre-functionalized azepane derivative with a pyrazole-containing building block.

General Protocol for Boc Protection of Amines

This is a standard procedure in organic synthesis and would be an initial step in building the azepane portion of the molecule.

  • Dissolve the amine-containing starting material (e.g., 3-(1H-pyrazol-3-yl)azepane) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure Boc-protected amine.

Conceptual Synthetic Workflow

The synthesis of the target molecule would likely follow a pathway that strategically combines the key structural motifs.

G cluster_workflow Conceptual Synthetic Workflow A Azepane Precursor C Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C D Boc Protection Step B Pyrazole Building Block B->C E Target Molecule C->E

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Exploratory

tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate CAS number and safety data sheet

An In-depth Technical Guide to tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate Abstract Introduction and Structural Elucidation tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate is a bifunctional molecule incorpora...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate

Abstract

Introduction and Structural Elucidation

tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate is a bifunctional molecule incorporating a saturated seven-membered azepane ring and an aromatic five-membered pyrazole ring. The azepane nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent its participation in unwanted side reactions. The pyrazole moiety is a well-known pharmacophore present in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions. The linkage of these two heterocyclic systems creates a unique three-dimensional structure that can be explored for its potential to interact with various biological targets.

Key Structural Features:

  • Azepane Ring: A saturated seven-membered heterocycle containing one nitrogen atom. Its conformational flexibility can be advantageous for optimizing binding to protein targets.

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. It can act as both a hydrogen bond donor and acceptor.

  • Boc Protecting Group: A bulky protecting group that enhances the solubility of the molecule in organic solvents and allows for selective reactions at other positions.

Safety and Handling Precautions

In the absence of a specific Safety Data Sheet (SDS) for tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate, a cautious approach based on the safety profiles of structurally related compounds is mandated. The primary hazards are associated with Boc-protected amines and pyrazole derivatives.

General Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

  • Inhalation: Avoid breathing dust or vapors. In case of inhalation, move to fresh air.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Proposed Synthetic Pathways

The synthesis of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate can be envisioned through several routes. A plausible and commonly employed strategy involves the construction of the pyrazole ring onto a pre-functionalized azepane core.

General Synthetic Workflow

cluster_0 Synthesis of Azepane Intermediate cluster_1 Pyrazole Ring Formation cluster_2 Final Product A Commercially Available Azepane Precursor B Boc Protection A->B (Boc)2O, Base C Functionalization at C3 (e.g., Ketone) B->C Oxidation D tert-butyl 3-oxoazepane- 1-carboxylate E Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA) D->E F Cyclization with Hydrazine E->F G tert-butyl 3-(1H-pyrazol-3-yl)azepane- 1-carboxylate F->G

Caption: Proposed synthetic workflow for tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-oxoazepane-1-carboxylate

  • To a solution of a suitable commercially available 3-hydroxyazepane precursor in an appropriate solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at 0 °C and allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by washing with aqueous solutions and brine, followed by drying over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain tert-butyl 3-hydroxyazepane-1-carboxylate.

  • Dissolve the Boc-protected alcohol in a suitable solvent (e.g., dichloromethane) and treat with an oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation conditions) at the appropriate temperature.

  • Quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield tert-butyl 3-oxoazepane-1-carboxylate.

Step 2: Synthesis of tert-butyl 3-(1,3-dioxo-2-propyl)-azepane-1-carboxylate

  • To a solution of tert-butyl 3-oxoazepane-1-carboxylate in an appropriate solvent (e.g., toluene), add dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can often be used in the next step without further purification.

Step 3: Synthesis of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate

  • Dissolve the crude enaminone from the previous step in a suitable solvent (e.g., ethanol or acetic acid).

  • Add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the protons of the azepane ring, the Boc group (a characteristic singlet around 1.4-1.5 ppm), and the pyrazole ring (aromatic protons). The chemical shifts and coupling patterns will be indicative of the final structure.
¹³C NMR Resonances for the carbonyl carbon of the Boc group, the carbons of the azepane and pyrazole rings, and the tert-butyl group.
LC-MS A single major peak in the chromatogram with a corresponding mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
FT-IR Characteristic absorption bands for N-H stretching (from the pyrazole ring), C=O stretching (from the Boc group), and C-N stretching.

Potential Applications in Medicinal Chemistry

The scaffold of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate is of significant interest in drug discovery due to the established pharmacological importance of both the pyrazole and azepane moieties.

  • Kinase Inhibition: Pyrazole-containing compounds are known to act as hinge-binding motifs in many kinase inhibitors. The azepane ring can be further functionalized to explore interactions with other regions of the ATP-binding pocket.

  • GPCR Ligands: The conformational flexibility of the azepane ring makes it a suitable scaffold for designing ligands for G-protein coupled receptors (GPCRs), where specific three-dimensional arrangements are often required for potent and selective binding.

  • CNS-active Agents: The pyrazole and azepane rings are present in various compounds targeting the central nervous system (CNS). This scaffold could serve as a starting point for the development of novel therapeutics for neurological or psychiatric disorders.

Conclusion

tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While a dedicated CAS number and SDS are not publicly available, this guide provides a framework for its synthesis, characterization, and safe handling based on established chemical principles. The unique combination of a flexible azepane ring and a versatile pyrazole moiety makes this compound an attractive starting point for lead optimization in various drug discovery programs. Researchers are advised to exercise due diligence in handling and characterization, adhering to standard laboratory safety protocols.

References

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. (1999). Wiley-VCH. [Link]

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2007). Wiley-Interscience. [Link]

  • The Chemistry of Heterocyclic Compounds: Pyrazoles. Elguero, J. (1996). In A. R. Katritzky & C. W. Rees (Eds.), Comprehensive Organic Chemistry II (Vol. 4, pp. 1-75). Pergamon.
Foundational

Comprehensive Solubility and Stability Profiling of tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate

Executive Summary In modern drug discovery, the transition from planar, aromatic scaffolds to conformationally flexible, sp³-rich architectures is a proven strategy to improve clinical success rates[1]. tert-Butyl 3-(1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, aromatic scaffolds to conformationally flexible, sp³-rich architectures is a proven strategy to improve clinical success rates[1]. tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate represents a highly versatile building block in this paradigm. It combines the conformational flexibility of a 7-membered azepane ring with the bidentate hydrogen-bonding capacity of a pyrazole moiety. However, the presence of the lipophilic and acid-labile tert-butoxycarbonyl (Boc) protecting group fundamentally dictates its physicochemical behavior. This technical guide provides an in-depth analysis of the compound's solubility profile, environmental stability, and the self-validating methodologies required for its rigorous characterization.

Physicochemical Architecture

The behavior of this compound in solution is governed by three distinct structural features:

  • The Azepane Core: The saturated 7-membered nitrogen heterocycle significantly increases the fraction of sp³ hybridized carbons (Fsp³). This structural non-planarity generally enhances intrinsic solubility compared to flat aromatic equivalents[1].

  • The Pyrazole Moiety: Pyrazoles are amphoteric, acting as both hydrogen-bond donors and acceptors. The conjugate acid of a typical pyrazole has a pKa of ~2.5, while the neutral NH has a pKa of ~14[2]. Consequently, at physiological pH (7.4), the pyrazole ring remains un-ionized, limiting its contribution to aqueous solubility.

  • The Boc Protecting Group: The bulky, highly hydrophobic tert-butyl carbamate at the N1 position drastically increases the overall partition coefficient (LogP). While it provides excellent steric shielding and stability under basic conditions, it renders the intact molecule poorly soluble in purely aqueous media and highly susceptible to acidic cleavage[3].

Solubility Profile

Because of the dominant lipophilicity of the Boc group, tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate exhibits a classic "brick dust" solubility profile in water, necessitating the use of organic co-solvents for biological assays and kinetic profiling.

Table 1: Estimated Solubility Matrix
Solvent SystemTemperatureEstimated SolubilityApplication Context
Water (Milli-Q) 25°C< 10 µMPoorly soluble due to high LogP and un-ionized state.
PBS Buffer (pH 7.4) 37°C10 - 50 µMStandard physiological assay conditions; requires DMSO spike.
DMSO (Anhydrous) 25°C> 100 mMIdeal for long-term stock storage and serial dilutions.
Dichloromethane (DCM) 25°C> 500 mMPrimary solvent for synthetic manipulations and extraction.
Methanol (MeOH) 25°C> 200 mMSuitable for LC-MS analysis and polar extractions.
Kinetic Solubility Profiling Workflow

To accurately determine the kinetic solubility of this lipophilic intermediate without confounding colloidal aggregates, a high-throughput, self-validating filtration workflow is employed.

SolubilityWorkflow A Compound Stock (10 mM in DMSO) B Serial Dilution (PBS pH 7.4) A->B C Incubation (24h, 37°C, 400 rpm) B->C D Filtration (0.22 µm PTFE) C->D E HPLC-UV Quantification (Thermodynamic Solubility) D->E

Figure 1: High-throughput kinetic solubility profiling workflow for lipophilic intermediates.

Stability Matrix

The stability of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate is highly conditional. While the heterocycles are robust against oxidation and thermal degradation, the Boc group is the molecule's Achilles' heel by design.

Table 2: Environmental & Chemical Stability
ConditionTimeframeStability StatusPrimary Degradation Pathway
Solid State (4°C, Dry) > 12 MonthsHighly StableNone observed under inert storage.
Aqueous Base (pH 10) 48 HoursStableBoc groups are resistant to nucleophilic/basic attack.
Aqueous Acid (pH < 3) < 1 HourHighly LabileAcid-catalyzed cleavage of the tert-butyl C-O bond[3].
Oxidative (H₂O₂/Air) 24 HoursModerately StablePyrazole NH may undergo slow N-oxidation under extreme stress.
Mechanistic Pathway of Acid Degradation

When exposed to strong acids (e.g., Trifluoroacetic acid or HCl), the carbamate oxygen is protonated, triggering the release of a tert-butyl cation (which rapidly eliminates to isobutylene) and a transient carbamic acid that spontaneously decarboxylates to yield the free azepane amine[3].

BocDeprotection N1 tert-butyl 3-(1H-pyrazol-3-yl) azepane-1-carboxylate N2 Protonation of Carbamate (H+ from TFA/HCl) N1->N2 N3 Cleavage of tert-Butyl C-O Bond N2->N3 N4 Formation of tert-Butyl Cation & Carbamic Acid N3->N4 N5 Decarboxylation (-CO2) N4->N5 N6 3-(1H-pyrazol-3-yl)azepane (Free Amine) N5->N6

Figure 2: Mechanistic pathway of acid-catalyzed Boc deprotection and decarboxylation.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely generate data; they must prove their own validity. The following methodologies incorporate internal controls to rule out false positives.

Protocol 1: Self-Validating Kinetic Solubility Assessment

Causality: Direct UV measurement of turbid solutions overestimates solubility due to light scattering from colloidal particles. This protocol uses strict physical separation and mass-balance verification.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a precise 10 mM concentration.

  • Aqueous Spiking: Aliquot the stock into PBS (pH 7.4) to create a concentration gradient (1 µM to 200 µM). Ensure the final DMSO concentration never exceeds 1% (v/v) to prevent artificial solvent-induced solubilization.

  • Equilibration: Incubate the plates at 37°C for 24 hours with orbital shaking at 400 rpm. Rationale: 24 hours is required to transition from kinetic supersaturation to a thermodynamic equilibrium state.

  • Phase Separation: Filter the suspension through a 0.22 µm PTFE membrane plate.

  • Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm).

  • Self-Validation (Mass Balance): Wash the PTFE filter with 100% pure DMSO to dissolve the retentate (precipitate). Quantify this fraction. The sum of the filtrate mass and retentate mass must equal the initial spike mass. If mass is missing, the compound has degraded in the buffer, and the "solubility" reading is invalid.

Protocol 2: Controlled Acidic Deprotection (Boc Cleavage)

Causality: Premature aqueous workup of Boc deprotection can trap the compound as a stable carbamate salt if decarboxylation is incomplete. This protocol ensures total conversion.

  • Solvation: Dissolve 1.0 mmol of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate in 5.0 mL of anhydrous Dichloromethane (DCM). Rationale: Anhydrous conditions prevent side reactions with the highly reactive tert-butyl cation intermediate.

  • Acidification: Slowly add 5.0 mL of neat Trifluoroacetic acid (TFA) at 0°C, then allow the reaction to warm to room temperature (25°C).

  • Reaction Monitoring: Stir for 2 hours. Validate completion via LC-MS by monitoring the disappearance of the protected mass [M+H]⁺ = 266 m/z and the appearance of the free amine [M+H]⁺ = 166 m/z.

  • Volatile Purge: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA, driving the decarboxylation equilibrium strictly to the right[3].

  • Neutralization: Dissolve the resulting TFA-salt in MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free 3-(1H-pyrazol-3-yl)azepane base.

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Exploratory

The Pharmacological Potential of Azepane-1-Carboxylate Derivatives: Scaffold Optimization and Target Engagement

Abstract The seven-membered nitrogen-containing heterocyclic scaffold, azepane, combined with a 1-carboxylate moiety, has emerged as a privileged structure in modern medicinal chemistry. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The seven-membered nitrogen-containing heterocyclic scaffold, azepane, combined with a 1-carboxylate moiety, has emerged as a privileged structure in modern medicinal chemistry. As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I have observed firsthand how the inherent three-dimensional flexibility of the azepane ring allows it to adopt multiple conformations (e.g., twist-chair). This enables the precise spatial orientation of substituents to interact with complex binding pockets. Furthermore, the carboxylate group serves a dual purpose: it modulates the lipophilicity (LogP) of the molecule for optimal membrane permeability and acts as a critical hydrogen bond acceptor. This technical whitepaper explores the pharmacological potential of azepane-1-carboxylate derivatives, detailing their mechanisms of action, quantitative efficacy, and the rigorous experimental protocols required for their validation.

Target Engagement: Selective Kinase & Transporter Inhibition

Gut-Restricted JAK1 Inhibition in Inflammatory Bowel Disease (IBD)

Systemic Janus kinase (JAK) inhibition often leads to severe immunosuppressive side effects. To circumvent this, researchers have engineered 2,4-diaminopyrimidine derivatives featuring an azepane-1-carboxylate moiety as highly potent, gut-restricted JAK1 inhibitors 1. The causality behind this design is elegant: the azepane-1-carboxylate modification drastically increases intestinal exposure while maintaining systemic absorption below 1 ng/mL in murine models. The steric bulk of the azepane ring prevents off-target kinase binding, ensuring remarkable selectivity (>312-fold over JAK2 and >20,000-fold over JAK3).

G Cytokine Pro-inflammatory Cytokines (IL-6, TNF-α) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Kinase Receptor->JAK1 STAT STAT Phosphorylation JAK1->STAT Azepane Azepane-1-Carboxylate Inhibitor Azepane->JAK1 Inhibits Transcription Gene Transcription (IBD Pathogenesis) STAT->Transcription

Caption: Modulation of the JAK/STAT signaling pathway by azepane-1-carboxylate inhibitors.

Neuropharmacology: Monoamine Transporters and Cholinesterase Modulation

Beyond immunology, the azepane scaffold is highly effective in central nervous system (CNS) applications. N-benzylated bicyclic azepanes have demonstrated profound efficacy as monoamine transporter inhibitors, specifically targeting the norepinephrine transporter (NET) and dopamine transporter (DAT) 2. Additionally, conjugating the azepane-1-carboxylate core with indole scaffolds (e.g., 3-(2-(dibenzylamino)ethyl)-1H-indol-5-yl azepane-1-carboxylate) yields multi-target directed ligands that inhibit cholinesterase, presenting a viable therapeutic avenue for Alzheimer's disease 3.

Quantitative Pharmacological Data

To facilitate comparative analysis across therapeutic domains, the quantitative efficacy of leading azepane-1-carboxylate derivatives is summarized below.

Compound / ScaffoldPrimary TargetIC50 / Ki ValueSelectivity / Off-Target ProfileTherapeutic Indication
Compound 38 (2,4-Diaminopyrimidine derivative)JAK1< 0.5 nM>312-fold (over JAK2); >20,000-fold (over JAK3)Inflammatory Bowel Disease
N-Benzylated Bicyclic Azepane NET (SLC6A2)< 100 nMσ-1R (IC50 ≈ 110 nM)Neuropsychiatric Disorders
Compound 2t (Indol-5-yl derivative)Cholinesterase0.85 µMMulti-target directed ligandAlzheimer's Disease
Compound 1a (Fentanyl analogue)µ-Opioid Receptor4.2 nMReduced respiratory depressionAnalgesia / Overdose Counteraction

Experimental Methodologies and Validation Protocols

As researchers, we must ensure that every protocol acts as a self-validating system. The methodologies below are designed with built-in quality control checkpoints to guarantee data integrity.

Synthesis Protocol: Reductive Amination of Azepane-1-Carboxylate

This protocol details the synthesis of tert-butyl 4-(phenylamino)azepane-1-carboxylate, a critical intermediate for core ring expanded fentanyl analogues 4.

  • Step 1: Reagent Preparation. Dissolve commercially available tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq, 4.69 mmol) and aniline (1.5 eq, 7.03 mmol) in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Step 2: Acid Catalysis. Add glacial acetic acid (1.5 eq, 7.03 mmol) dropwise.

    • Causality Check: The mild acid protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the amine to form the iminium ion.

  • Step 3: Reduction. Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (STAB) (2.0 eq, 9.38 mmol).

    • Causality Check: Why use STAB over sodium borohydride? STAB is a milder reducing agent that selectively reduces the iminium ion intermediate without reducing the starting ketone. This prevents the formation of unwanted azepanol byproducts, creating a self-validating step where crude NMR will immediately confirm the absence of a broad alcohol (-OH) peak.

  • Step 4: Quenching. Stir the brown mixture overnight, allowing it to warm to room temperature. Quench the reaction by adding 5 mL of Methanol (MeOH).

  • Step 5: Purification. Dilute with 100 mL DCM, wash with saturated NaHCO3, dry over Na2SO4, and purify via silica gel flash chromatography to yield the pure intermediate.

Radioligand Displacement Assay for Monoamine Transporters

To evaluate the binding affinity of azepane derivatives to NET and DAT, a radioligand displacement assay is utilized.

  • Step 1: Membrane Preparation. Isolate membrane fractions from CHO cells stably expressing human NET or DAT. Normalize protein concentration using a BCA assay to ensure assay-to-assay reproducibility.

  • Step 2: Co-Incubation. In a 96-well plate, incubate 50 µg of membrane protein with a constant concentration of radioligand (e.g., [3H]-nisoxetine for NET) and varying concentrations of the azepane-1-carboxylate inhibitor (10 pM to 10 µM).

  • Step 3: Rapid Vacuum Filtration. Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters.

    • Causality Check: Why rapid filtration? The filters must be pre-soaked in 0.5% polyethylenimine to reduce non-specific binding. Rapid filtration minimizes the dissociation of the receptor-ligand complex, preserving the equilibrium state. This ensures that the calculated Ki values reflect true binding affinity rather than an artifact of the washing step.

  • Step 4: Scintillation Counting. Wash the filters three times with ice-cold buffer, dry, and add liquid scintillation cocktail. Quantify bound radioactivity using a microplate scintillation counter.

  • Step 5: Validation. Calculate the Z'-factor using a known reference inhibitor (positive control) and vehicle (negative control). A Z'-factor > 0.5 validates the assay's robustness.

Workflow Prep 1. Membrane Preparation (Target Expression) Incubation 2. Radioligand & Azepane Co-incubation Prep->Incubation Filtration 3. Rapid Vacuum Filtration Incubation->Filtration Wash 4. Buffer Wash (Remove Unbound) Filtration->Wash Scintillation 5. Liquid Scintillation Counting Wash->Scintillation Analysis 6. IC50 Calculation (Non-linear Regression) Scintillation->Analysis

Caption: Step-by-step workflow for the radioligand displacement assay of azepane derivatives.

Conclusion

The azepane-1-carboxylate scaffold represents a highly versatile and tunable pharmacophore in modern drug design. By leveraging its unique conformational flexibility and the physicochemical properties imparted by the carboxylate moiety, researchers can achieve exquisite target selectivity—ranging from gut-restricted JAK1 inhibition in IBD to multi-target directed ligands in neurodegenerative diseases. As demonstrated through the rigorous synthetic and analytical protocols outlined above, the successful translation of these derivatives from bench to bedside relies heavily on understanding the causality behind molecular interactions and employing self-validating experimental workflows.

References

  • Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease.Journal of Medicinal Chemistry (ACS).
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.PMC (National Institutes of Health).
  • From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders.Frontiers in Pharmacology.
  • Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression.PMC (National Institutes of Health).

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate via Enaminone Intermediates

Introduction & Mechanistic Rationale The synthesis of 3-substituted azepanes presents unique regiochemical challenges in heterocyclic chemistry. The target compound, tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of 3-substituted azepanes presents unique regiochemical challenges in heterocyclic chemistry. The target compound, tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate (CAS: 2384419-32-1)[1], is a highly valuable building block in drug discovery, combining the conformational flexibility of a 7-membered azepane ring with the potent hydrogen-bonding capabilities of a pyrazole pharmacophore.

To construct the pyrazole ring specifically at the 3-position without relying on low-yielding direct C-H functionalization, a de novo ring-building strategy is required. This protocol outlines a robust, four-step synthetic route starting from commercially available 1-Boc-azepane-3-carboxylic acid.

Mechanistic Causality of the Route:

  • Weinreb Amide Formation: The carboxylic acid is first converted into a Weinreb amide (N-methoxy-N-methylamide)[2]. The causality behind this choice is critical: the N-methoxy oxygen coordinates with the incoming organometallic reagent, stabilizing the tetrahedral intermediate and preventing the over-addition of the Grignard reagent, which would otherwise yield an undesired tertiary alcohol[2].

  • Methyl Ketone Generation: Treatment with methylmagnesium bromide selectively yields the methyl ketone upon aqueous quenching.

  • Enaminone Activation: The methyl ketone is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as a highly electrophilic C1 synthon, driving the formation of a conjugated, stable enaminone (β-dimethylamino enone)[3].

  • Hydrazine Cyclization: The enaminone serves as a 1,3-dielectrophile. Hydrazine hydrate acts as a bis-nucleophile, initiating a cascade reaction: a Michael-type addition to the β-carbon, elimination of dimethylamine, and intramolecular cyclization onto the carbonyl group to yield the thermodynamic aromatic pyrazole ring[4][5].

Synthetic Pathway

G SM 1-Boc-azepane-3-carboxylic acid Int1 Weinreb Amide (tert-butyl 3-(methoxy(methyl)carbamoyl)azepane-1-carboxylate) SM->Int1 Step 1: HATU, DIPEA HN(OMe)Me·HCl, DCM Int2 Methyl Ketone (tert-butyl 3-acetylazepane-1-carboxylate) Int1->Int2 Step 2: MeMgBr THF, 0 °C to RT Int3 Enaminone (tert-butyl 3-(3-(dimethylamino)acryloyl)azepane-1-carboxylate) Int2->Int3 Step 3: DMF-DMA Toluene, Reflux Target Target Compound (tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate) Int3->Target Step 4: NH2NH2·H2O EtOH, Reflux

Synthetic workflow for tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate.

Experimental Protocols

To ensure trustworthiness and reproducibility, every step below is designed as a self-validating system incorporating specific In-Process Controls (IPCs).

Step 1: Synthesis of tert-butyl 3-(methoxy(methyl)carbamoyl)azepane-1-carboxylate

Reagents: 1-Boc-azepane-3-carboxylic acid (1.0 eq), HATU (1.2 eq), N,O-dimethylhydroxylamine hydrochloride (1.5 eq), DIPEA (3.0 eq), anhydrous DCM (0.2 M). Procedure:

  • Dissolve 1-Boc-azepane-3-carboxylic acid in anhydrous DCM under a nitrogen atmosphere.

  • Add HATU to the solution. Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester, minimizing epimerization if a specific enantiomer is used.

  • Add DIPEA, followed by N,O-dimethylhydroxylamine hydrochloride. Causality: DIPEA acts as a non-nucleophilic base to liberate the free amine from its hydrochloride salt and neutralize the acidic byproducts of the coupling.

  • Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl, brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validating IPC:

    • TLC: Monitor the disappearance of the acid (R_f ~0.2) and the appearance of the Weinreb amide (R_f ~0.6) using 50% EtOAc/Hexanes.

    • LC-MS: Confirm product mass at [M+H]⁺ = 287.2 m/z.

Step 2: Synthesis of tert-butyl 3-acetylazepane-1-carboxylate

Reagents: Weinreb amide intermediate (1.0 eq), Methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq), anhydrous THF (0.15 M). Procedure:

  • Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C in an ice bath under nitrogen.

  • Add MeMgBr dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic formation of the chelated tetrahedral intermediate[2].

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Causality: The mildly acidic quench breaks the magnesium chelate, collapsing the intermediate exclusively to the methyl ketone. Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validating IPC:

    • LC-MS: Confirm the shift from 287.2 m/z to[M+H]⁺ = 242.2 m/z.

    • ¹H NMR: Verify the appearance of a sharp singlet at ~2.15 ppm (3H, -C(=O)CH₃).

Step 3: Synthesis of tert-butyl 3-(3-(dimethylamino)acryloyl)azepane-1-carboxylate

Reagents: Methyl ketone intermediate (1.0 eq), DMF-DMA (3.0 eq), Toluene (0.2 M). Procedure:

  • Dissolve the methyl ketone in toluene.

  • Add DMF-DMA in one portion.

  • Heat the mixture to reflux (100–110 °C) for 12 hours. Causality: Reflux conditions are strictly required to drive off the methanol byproduct, shifting the thermodynamic equilibrium toward the fully conjugated enaminone[3].

  • Workup: Cool to room temperature and concentrate in vacuo to remove toluene and excess DMF-DMA. The crude enaminone is typically pure enough for the next step.

  • Self-Validating IPC:

    • LC-MS: Confirm product mass at [M+H]⁺ = 297.2 m/z.

    • ¹H NMR: Look for the characteristic doublet of the enamine alkene proton at ~7.5 ppm (1H, J = 12.5 Hz), indicating the trans-(E) configuration[5].

Step 4: Synthesis of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate

Reagents: Enaminone intermediate (1.0 eq), Hydrazine hydrate (64% in water, 3.0 eq), Ethanol (0.1 M). Procedure:

  • Dissolve the crude enaminone in ethanol.

  • Add hydrazine hydrate. Causality: Ethanol is chosen as a protic solvent to facilitate the necessary proton transfers during the addition-elimination sequence of the hydrazine[4].

  • Heat the reaction to 80 °C (reflux) for 4–6 hours.

  • Workup: Concentrate the reaction mixture in vacuo. Dilute with water and extract with EtOAc (3x). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Eluent: 0-10% MeOH in DCM) to yield the pure target compound.

  • Self-Validating IPC:

    • LC-MS: Confirm the final target mass at [M+H]⁺ = 266.2 m/z.

    • ¹H NMR: Verify the presence of two broad/doublet signals in the aromatic region (~7.5 ppm and ~6.2 ppm) corresponding to the pyrazole ring protons.

Data Presentation: Quantitative Summary

The following table summarizes the expected quantitative metrics and analytical validation markers for each step of the protocol, providing a benchmark for experimental success.

StepIntermediate / ProductExpected YieldLC-MS [M+H]⁺Key ¹H NMR Diagnostic Peak(s) (CDCl₃)
1 Weinreb Amide85 – 95%287.2 m/z3.68 (s, 3H, OCH₃), 3.18 (s, 3H, NCH₃)
2 Methyl Ketone80 – 90%242.2 m/z2.15 (s, 3H, C(=O)CH₃)
3 Enaminone75 – 85%297.2 m/z7.50 (d, J=12.5 Hz, 1H, =CH-N)
4 Target Pyrazole70 – 80%266.2 m/z7.52 (br s, 1H, Pyr-H), 6.20 (br s, 1H, Pyr-H)

References

  • Title: Weinreb ketone synthesis | Source: Wikipedia | URL: 2

  • Title: Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones | Source: ACS Publications | URL: 4

  • Title: Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities | Source: PMC | URL: 5

  • Title: Enamines as precursors to polyfunctional heteroaromatic compounds; a decade of development | Source: clockss.org | URL: 3

  • Title: 1935900-29-0 | tert-Butyl 2,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(4H)-carboxylate (Commercial Catalog referencing CAS 2384419-32-1) | Source: BLDpharm | URL: 1

Sources

Application

Application Note: Optimized Boc Deprotection Protocols for tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate

Abstract & Scope The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis. For complex nitrogen-rich heterocycles like tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate, de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis. For complex nitrogen-rich heterocycles like tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate, deprotection requires careful optimization. Azepane-pyrazole scaffolds are increasingly prevalent in drug discovery, often serving as conformationally restricted pharmacophores for kinase and histone deacetylase (HDAC) inhibitors[1]. This application note provides an authoritative, field-proven guide to the Boc deprotection of this specific molecule, emphasizing the physicochemical causality behind reagent selection, salt formation, and product isolation.

Mechanistic Rationale & Physicochemical Causality

The removal of a Boc group under acidic conditions is driven by the protonation of the carbamate carbonyl oxygen. This protonation induces the fragmentation of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to yield the corresponding amine salt, while the tert-butyl cation is typically trapped by the solvent or eliminated as isobutylene gas[2].

Mechanism N1 Boc-Protected Azepane-Pyrazole N2 Protonated Carbamate Intermediate N1->N2 H+ N3 Carbamic Acid + t-Butyl Cation N2->N3 Fragmentation N4 Amine Salt + CO2 + Isobutylene N3->N4 Decarboxylation

Mechanistic pathway of acid-catalyzed Boc deprotection.

The "Dual-Basicity" Challenge

When designing a deprotection protocol for tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate, the intrinsic basicity of the molecule dictates the experimental choices:

  • Acid Consumption : The molecule possesses two basic centers: the azepane secondary amine (pKa ~10.5) and the pyrazole ring (pKa ~2.5). Under strongly acidic conditions, both nitrogens will undergo protonation. Consequently, the substrate acts as an immediate sink for two equivalents of acid[3]. To maintain the catalytic cycle of Boc cleavage, a significant excess of acid (typically >10 equivalents) is mandatory.

  • Product Isolation : The resulting deprotected molecule, 3-(1H-pyrazol-3-yl)azepane, is highly polar and water-soluble. If cleaved using Trifluoroacetic Acid (TFA), the resulting di-TFA salt often manifests as a hygroscopic, viscous oil that is notoriously difficult to precipitate. Conversely, utilizing anhydrous HCl in 1,4-dioxane typically yields a highly crystalline di-HCl salt that can be isolated via simple vacuum filtration, bypassing tedious and yield-reducing aqueous workups[4].

Analytical Self-Validation System

To ensure scientific integrity, the deprotection workflow must act as a self-validating system. Do not proceed to subsequent synthetic steps without confirming the following checkpoints:

  • In-Process LC-MS Monitoring : The primary indicator of success is the disappearance of the starting material mass [M+H]+ and the appearance of the deprotected mass [M−100+H]+ (corresponding to the loss of the Boc group).

  • Orthogonal TLC Validation (Ninhydrin Test) : The starting material is Ninhydrin-negative because the azepane secondary amine is protected. The successful formation of the deprotected azepane will yield a Ninhydrin-positive result, appearing as a distinct purple/blue spot upon heating.

  • Salt Verification (AgNO3 Test) : If Protocol A (HCl/Dioxane) is utilized, the formation of the HCl salt can be validated by dissolving a 1 mg aliquot in DI water and adding a drop of 0.1M AgNO3​ . An immediate white precipitate ( AgCl ) confirms the successful isolation of the hydrochloride salt.

Step-by-Step Experimental Protocols

Workflow SM tert-Butyl 3-(1H-pyrazol-3-yl) azepane-1-carboxylate TFA Method B: TFA / DCM (1:1 v/v, RT, 2h) SM->TFA HCL Method A: 4M HCl / Dioxane (RT, 3h) SM->HCL TFA_W Concentration & Basic Aqueous Workup TFA->TFA_W HCL_W Precipitation in Et2O & Vacuum Filtration HCL->HCL_W Prod_TFA Free Base Amine (Viscous Oil) TFA_W->Prod_TFA Prod_HCL Di-HCl Salt (Crystalline Solid) HCL_W->Prod_HCL

Comparative workflow for HCl/Dioxane vs. TFA/DCM deprotection strategies.

Protocol A: Anhydrous 4M HCl in 1,4-Dioxane (Recommended)

This method is prioritized for generating a stable, crystalline di-hydrochloride salt suitable for long-term storage or direct use in subsequent amide coupling reactions.

  • Preparation : Charge a flame-dried round-bottom flask with tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate (1.0 eq) and a magnetic stir bar.

  • Dissolution : Dissolve the substrate in a minimum volume of anhydrous 1,4-dioxane (approx. 5 mL per gram of substrate). Cool the solution to 0 °C using an ice bath.

  • Acid Addition : Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (10 - 15 eq) dropwise. Causality note: The dropwise addition controls the exothermic protonation of the dual basic centers.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. A white precipitate (the di-HCl salt) may begin to form as the reaction progresses.

  • Precipitation : Upon confirmation of completion via LC-MS, dilute the reaction mixture with 3 volumes of cold anhydrous diethyl ether ( Et2​O ) to fully crash out the di-hydrochloride salt.

  • Isolation : Filter the suspension rapidly under vacuum using a Büchner funnel. Wash the filter cake with additional cold Et2​O (2 × 10 mL).

  • Drying : Transfer the highly crystalline solid to a vacuum desiccator and dry under high vacuum overnight to remove residual dioxane.

Protocol B: Trifluoroacetic Acid (TFA) in Dichloromethane

This method provides rapid deprotection but requires careful post-reaction handling due to the volatility and corrosiveness of the reagent, as well as the hygroscopic nature of the resulting TFA salts[5].

  • Preparation : Dissolve the substrate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate) and cool to 0 °C.

  • Acid Addition : Add Trifluoroacetic Acid (TFA) dropwise to achieve a final 1:1 v/v ratio of TFA:DCM. Causality note: The high concentration of TFA is required to drive the equilibrium of the tert-butyl cation fragmentation[5].

  • Reaction : Stir the mixture at room temperature for 1 to 2 hours.

  • Concentration : Concentrate the mixture under reduced pressure. To azeotropically remove residual TFA, resuspend the crude viscous oil in toluene (10 mL) and evaporate under vacuum. Repeat this co-evaporation step three times.

  • Free-Basing (Optional but Recommended) : To isolate the free base, dissolve the crude oil in DCM and wash with saturated aqueous NaHCO3​ until the aqueous layer tests at pH > 8. Extract the aqueous layer with a 4:1 mixture of CHCl3​ /Isopropanol (to ensure extraction of the highly polar pyrazole-azepane), dry the combined organic layers over Na2​SO4​ , and concentrate to yield the free amine.

Quantitative Method Comparison

The following table summarizes the operational metrics of the two protocols to aid in experimental planning:

ParameterProtocol A (4M HCl/Dioxane)Protocol B (TFA/DCM)
Reagent Equivalents 10 - 15 eqSolvent quantities (1:1 v/v)
Reaction Time 2 - 4 hours1 - 2 hours
Intermediate State Di-hydrochloride saltDi-trifluoroacetate salt
Product Form Crystalline solidViscous oil (if not neutralized)
Isolation Method Precipitation & Vacuum FiltrationAqueous basic workup & Extraction
Relative Yield >90% (Isolated as salt)85-95% (Isolated as free base)
Scalability Excellent (No aqueous workup)Moderate (Extraction can cause yield loss)

References

  • Discovery of Pyrazole-Based Positron Emission Tomography Agent that Maps Histone Deacetylase 6 (HDAC6) in the Nonhuman Primate Brain. National Center for Biotechnology Information (PMC).[Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI.[Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.[Link]

  • Trifluoroacetic Acid for Boc Deprotection From Oakwood Chemical. Biocompare.[Link]

Sources

Method

Application Note: tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate as a Privileged Scaffold for Kinase Inhibitor Discovery

Strategic Rationale in Medicinal Chemistry In modern drug discovery, the transition from planar, aromatic rings to 3D, conformationally rich aliphatic heterocycles is driven by the need to improve clinical success rates....

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Medicinal Chemistry

In modern drug discovery, the transition from planar, aromatic rings to 3D, conformationally rich aliphatic heterocycles is driven by the need to improve clinical success rates. Increasing the fraction of sp3 hybridized carbons (Fsp3) within a molecule correlates directly with improved aqueous solubility and reduced off-target toxicity[1].

The building block tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate represents a highly strategic convergence of three distinct chemical philosophies:

  • The Azepane Ring: Seven-membered nitrogen heterocycles provide unique spatial vector projections compared to traditional piperidines. This structural novelty allows medicinal chemists to explore untapped 3D chemical space and circumvent existing intellectual property landscapes, while simultaneously improving metabolic stability[2].

  • The 1H-Pyrazole Motif: Pyrazoles are privileged scaffolds ubiquitous in FDA-approved drugs. They act as potent hydrogen bond donors and acceptors, making them exceptional hinge-binding motifs for targeting kinases such as CDK2 and JAK[3][4].

  • Orthogonal Protection (Boc Group): The presence of the tert-butyloxycarbonyl (Boc) group on the azepane nitrogen ensures regioselective functionalization. Because the secondary aliphatic amine of azepane is highly nucleophilic, the Boc group masks this reactivity, forcing initial electrophilic attacks to occur exclusively at the pyrazole nitrogen.

G BB tert-butyl 3-(1H-pyrazol-3-yl) azepane-1-carboxylate Azepane Azepane Ring (Increased Fsp3, 3D conformation) BB->Azepane Pyrazole 1H-Pyrazole (Kinase Hinge Binder) BB->Pyrazole Boc Boc Protecting Group (Orthogonal Synthetic Control) BB->Boc Improved Metabolic Stability\n& Solubility Improved Metabolic Stability & Solubility Azepane->Improved Metabolic Stability\n& Solubility Target Affinity\n(e.g., CDK2, JAK) Target Affinity (e.g., CDK2, JAK) Pyrazole->Target Affinity\n(e.g., CDK2, JAK) Regioselective\nDerivatization Regioselective Derivatization Boc->Regioselective\nDerivatization

Fig 1. Pharmacophore mapping and structural logic of the azepane-pyrazole building block.

Physicochemical Profiling: Azepane vs. Piperidine

To understand the causality behind selecting an azepane over a standard 6-membered piperidine, we must analyze their physicochemical differences. The table below summarizes the quantitative and theoretical advantages of substituting a piperidine ring with an azepane ring in a pyrazole-linked scaffold.

Parameter3-(1H-pyrazol-3-yl)piperidine3-(1H-pyrazol-3-yl)azepaneCausality / Impact in Drug Design
Ring Size 6-membered7-memberedAzepanes provide greater conformational flexibility, enabling induced-fit binding in target pockets[2].
Fsp3 Fraction 0.620.66Higher Fsp3 correlates with improved aqueous solubility and lower off-target toxicity[1].
Basic pKa (calc.) ~9.5~10.2The 7-membered ring increases amine basicity, strengthening target salt-bridge interactions.
Metabolic Stability ModerateHighRing expansion alters CYP450 active site recognition, significantly reducing N-dealkylation rates.

Experimental Workflows & Self-Validating Protocols

The true value of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate lies in its orthogonal reactivity. The following protocols detail a self-validating system for dual-functionalization, ensuring high yields and regiocontrol.

Workflow Start Starting Material: Boc-Azepane-Pyrazole Step1 Step 1: Pyrazole N-Alkylation (Base, R-X, Solvent) Start->Step1 QC1 QC Checkpoint 1: LC-MS (Check for Monoalkylation) Step1->QC1 Step2 Step 2: Boc Deprotection (4M HCl in Dioxane) QC1->Step2 QC2 QC Checkpoint 2: Ninhydrin Test (Confirm Free Amine) Step2->QC2 Step3 Step 3: Azepane N-Functionalization (Amidation/Reductive Amination) QC2->Step3 End Final API Candidate Purification (Prep-HPLC) Step3->End

Fig 2. Step-by-step orthogonal functionalization workflow for the building block.

Protocol A: Regioselective N-Alkylation of the Pyrazole Ring

Objective: Introduce an R-group at the pyrazole nitrogen while preserving the azepane Boc group. Causality: Using a mild base like Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent (DMF) specifically favors the deprotonation of the pyrazole NH (pKa ~14) without cleaving the acid-sensitive Boc group.

  • Preparation: Charge an oven-dried flask with tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate (1.0 eq) and Cs2​CO3​ (2.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Stir the suspension at room temperature for 15 minutes. Reasoning: This pre-forms the pyrazolate anion, maximizing nucleophilicity before the electrophile is introduced.

  • Alkylation: Add the desired alkyl halide (R-X, 1.1 eq) dropwise. Heat the reaction mixture to 60°C for 4–6 hours.

  • Self-Validation Checkpoint (QC 1): Aliquot 10 µL of the reaction mixture into 1 mL of MeCN/H2O. Analyze via LC-MS.

    • Success Criteria: Observation of the product mass [M+H]+ with complete consumption of the starting material. Ensure the absence of dialkylated byproducts. The mass spectrum must retain the +100 Da signature of the intact Boc group.

  • Workup: Quench the reaction with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (3x) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Boc Deprotection and Azepane Functionalization

Objective: Remove the Boc group to expose the azepane secondary amine for subsequent amidation. Causality: Acidic cleavage using 4M HCl in 1,4-dioxane is preferred over Trifluoroacetic acid (TFA). HCl/dioxane directly provides the azepane as a hydrochloride salt, which is highly stable, non-hygroscopic, and easier to handle during isolation than the free base.

  • Deprotection: Dissolve the intermediate from Protocol A in Dichloromethane (DCM) (0.1 M). Add 4M HCl in 1,4-dioxane (10.0 eq).

  • Reaction: Stir at room temperature for 2 hours. A white precipitate (the hydrochloride salt) will typically begin to form after 30 minutes.

  • Self-Validation Checkpoint (QC 2): Monitor the reaction by TLC using a Ninhydrin stain.

    • Success Criteria: The starting material will not stain (protected amine), while the newly formed deprotected azepane will appear as a distinct dark purple/pink spot upon heating, confirming the presence of a free secondary amine. LC-MS will show a loss of 100 Da (cleavage of the Boc group).

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to yield the pure azepane hydrochloride salt.

  • Amidation (Subsequent Step): Suspend the salt in DCM. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to liberate the free base in situ. Add the desired carboxylic acid (1.2 eq) and HATU (1.5 eq). Stir at room temperature for 12 hours to yield the final API candidate.

Sources

Application

Application Note: 1H and 13C NMR Characterization of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate

Introduction The compound tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate is a novel heterocyclic molecule incorporating three key structural motifs: a seven-membered saturated azepane ring, a five-membered aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate is a novel heterocyclic molecule incorporating three key structural motifs: a seven-membered saturated azepane ring, a five-membered aromatic pyrazole ring, and a tert-butoxycarbonyl (Boc) protecting group. Such compounds are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of these fragments in biologically active molecules. The azepane scaffold offers a flexible three-dimensional structure, the pyrazole ring provides a versatile platform for hydrogen bonding and other intermolecular interactions, and the Boc group is a crucial element in synthetic strategies, enabling selective chemical modifications.

Accurate structural elucidation is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the precise structure of organic molecules in solution. This application note provides a detailed guide to the characterization of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate using 1H and 13C NMR spectroscopy. We will present a thorough analysis of the expected chemical shifts and coupling patterns, followed by a comprehensive, step-by-step protocol for data acquisition and processing. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification of similar complex heterocyclic systems.

Predicted NMR Spectral Analysis

A detailed prediction of the 1H and 13C NMR spectra is essential for confirming the successful synthesis of the target molecule. The following analysis is based on established principles of NMR spectroscopy and data from analogous structures.

1H NMR Spectroscopy: A Proton-by-Proton Examination

The 1H NMR spectrum of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate is expected to be complex, particularly in the aliphatic region due to the conformational flexibility of the azepane ring. The signals can be broadly divided into three regions: the aromatic pyrazole protons, the aliphatic azepane protons, and the singlet from the tert-butyl group.

  • Pyrazole Ring Protons (H-4' and H-5'): The pyrazole ring contains two aromatic protons. The proton at the 5'-position (H-5') is adjacent to two nitrogen atoms and is expected to be the most downfield aromatic proton, likely appearing as a doublet around δ 7.5-7.7 ppm . The proton at the 4'-position (H-4') will be a doublet in the region of δ 6.2-6.4 ppm . These two protons will exhibit a small vicinal coupling (³J) of approximately 2-3 Hz . The broad singlet for the N-H proton of the pyrazole is expected to appear further downfield, typically in the range of δ 10-13 ppm , and its chemical shift can be highly dependent on solvent and concentration.

  • Azepane Ring Protons (H-2 to H-7): The seven-membered azepane ring introduces significant complexity due to the presence of multiple diastereotopic protons and conformational isomers.

    • H-3: This methine proton, being adjacent to the pyrazole ring, is expected to be the most downfield of the aliphatic protons, likely appearing as a multiplet around δ 3.0-3.3 ppm .

    • H-2 and H-7: The protons on the carbons adjacent to the nitrogen atom (C-2 and C-7) will be deshielded by the electron-withdrawing effect of the Boc-protected nitrogen. They are expected to resonate in the range of δ 3.2-3.8 ppm . Due to the conformational flexibility and the presence of the Boc group, these signals may appear as broad multiplets.

    • H-4, H-5, and H-6: The remaining methylene protons of the azepane ring will appear in the more shielded region of the spectrum, between δ 1.5-2.2 ppm . These signals will likely be complex and overlapping multiplets due to geminal and vicinal couplings.

  • Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet at approximately δ 1.45 ppm .

13C NMR Spectroscopy: Mapping the Carbon Skeleton

The 13C NMR spectrum will provide a clear count of the unique carbon environments within the molecule.

  • Pyrazole Ring Carbons (C-3', C-4', C-5'):

    • C-3': The carbon atom of the pyrazole ring attached to the azepane ring (C-3') is expected to be the most downfield of the pyrazole carbons, with a chemical shift around δ 148-152 ppm .

    • C-5': The C-5' carbon, adjacent to two nitrogens, will also be significantly downfield, likely in the range of δ 135-140 ppm .

    • C-4': The C-4' carbon will be the most shielded of the pyrazole ring carbons, with an expected chemical shift around δ 105-108 ppm .

  • Azepane Ring Carbons (C-2 to C-7):

    • C-2 and C-7: The carbons directly attached to the nitrogen of the Boc-protected azepane ring (C-2 and C-7) will be found in the range of δ 45-55 ppm .

    • C-3: The methine carbon bearing the pyrazole substituent (C-3) is expected around δ 35-40 ppm .

    • C-4, C-5, and C-6: The remaining methylene carbons of the azepane ring are predicted to be in the range of δ 25-35 ppm .

  • Tert-butyl Carboxylate Group Carbons:

    • Carbonyl Carbon (C=O): The carbonyl carbon of the Boc group is expected to have a chemical shift in the range of δ 154-156 ppm .[1]

    • Quaternary Carbon (C(CH₃)₃): The quaternary carbon of the tert-butyl group will appear around δ 79-81 ppm .[1]

    • Methyl Carbons (-CH₃): The three equivalent methyl carbons will produce a single signal at approximately δ 28.5 ppm .[1]

Data Presentation

Table 1: Predicted 1H NMR Data for tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazole N-H10.0 - 13.0br s-
H-5' (Pyrazole)7.5 - 7.7d~2-3
H-4' (Pyrazole)6.2 - 6.4d~2-3
H-2, H-7 (Azepane)3.2 - 3.8m-
H-3 (Azepane)3.0 - 3.3m-
H-4, H-5, H-6 (Azepane)1.5 - 2.2m-
-C(CH₃)₃~1.45s-

Table 2: Predicted 13C NMR Data for tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Boc)154 - 156
C-3' (Pyrazole)148 - 152
C-5' (Pyrazole)135 - 140
C-4' (Pyrazole)105 - 108
C (CH₃)₃ (Boc)79 - 81
C-2, C-7 (Azepane)45 - 55
C-3 (Azepane)35 - 40
C-4, C-5, C-6 (Azepane)25 - 35
-C(C H₃)₃ (Boc)~28.5

Experimental Protocols

The following protocols are designed to yield high-quality 1D and 2D NMR data for the structural confirmation of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate.

Sample Preparation

The quality of the NMR data is critically dependent on proper sample preparation.

  • Weighing the Sample: Accurately weigh approximately 10-15 mg of the purified compound for 1H NMR and 20-30 mg for 13C NMR into a clean, dry vial.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent dissolving power for a wide range of organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be considered.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution against a light source to ensure no particulate matter is present.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid introducing any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (10-30 mg) dissolve 2. Add Deuterated Solvent (0.6-0.7 mL CDCl3) weigh->dissolve homogenize 3. Dissolve Completely (Vortex/Sonicate) dissolve->homogenize transfer 4. Transfer to NMR Tube homogenize->transfer acquire 5. Acquire NMR Data transfer->acquire

Caption: Workflow for NMR Sample Preparation.

1D 1H NMR Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Number of Scans (ns): 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of the protons.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A spectral width of -2 to 14 ppm is appropriate to encompass all expected signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).

    • Integrate all signals to determine the relative number of protons.

1D 13C NMR Acquisition
  • Instrument Setup: Use the same locked and shimmed sample from the 1H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems).

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A spectral width of 0 to 180 ppm will cover the expected range of carbon signals.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

    • Phase the spectrum.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

2D NMR for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is highly recommended.[2]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is invaluable for tracing the connectivity within the azepane ring and identifying the coupled protons of the pyrazole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the link between the pyrazole and azepane rings. For instance, correlations from the azepane H-3 proton to the pyrazole C-3' and C-4' carbons would be expected. The long-range coupling constant is typically set to a value between 4 and 10 Hz.[3]

G cluster_nmr NMR Data Acquisition & Analysis oneD_H 1D 1H NMR (Proton Environments) cosy 2D COSY (H-H Connectivity) oneD_H->cosy hsqc 2D HSQC (Direct C-H Connectivity) oneD_H->hsqc hmbc 2D HMBC (Long-Range C-H Connectivity) oneD_H->hmbc oneD_C 1D 13C NMR (Carbon Environments) oneD_C->hsqc oneD_C->hmbc structure Complete Structural Elucidation cosy->structure hsqc->structure hmbc->structure

Caption: Logical flow for complete NMR-based structural elucidation.

Conclusion

The comprehensive NMR analysis outlined in this application note provides a robust framework for the structural characterization of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate. The combination of 1D 1H and 13C NMR, supported by 2D correlation experiments such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon resonances, thereby confirming the molecular structure. The provided protocols are designed to be a reliable starting point for researchers working with this and structurally related heterocyclic compounds, ensuring data of high quality and integrity, which is paramount in the field of drug discovery and development.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(22), 3909-3957. Available at: [Link]

  • Glennon, J. A., et al. (2012). Measurement of Long Range C H Coupling Constants. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]

  • Araya-Maturana, R., et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules, 28(24), 8114. Available at: [Link]

  • Araya-Maturana, R., et al. (2008). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. Natural Product Communications, 3(3), 1934578X0800300. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(22), 3909-3957. Available at: [Link]

  • LibreTexts. (2019). 2.7: NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). Anomeric Effect on Geminal and Vicinal J HH NMR Coupling Constants. The Journal of Physical Chemistry A, 104(47), 11095–11102. Available at: [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • Reich, H. J. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]

  • University of Ottawa. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. uOttawa. Available at: [Link]

  • Tanimoto, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 22-44. Available at: [Link]

Sources

Method

Application Note: Advanced HPLC Method Development and Validation for tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates Technique: Reversed-Phase High-Performance Liquid Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Chemical Profiling & The Causality of Method Design

As a Senior Application Scientist, developing a robust RP-HPLC method requires moving beyond trial-and-error to a deterministic approach based on the physicochemical causality of the analyte. The compound tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate presents a highly specific chromatographic challenge due to its hybrid structural features.

To design a self-validating analytical method, we must first deconstruct the molecule into its functional domains:

  • The Boc-Protected Azepane Ring: Unprotected azepane is a strong secondary cyclic amine with a pKa of approximately 11.1 1. However, the addition of the bulky tert-butyloxycarbonyl (Boc) protecting group converts this basic nitrogen into a neutral carbamate. This eliminates the typical silanol-interaction tailing associated with cyclic amines, but it also renders the azepane ring highly lipophilic and completely UV-transparent above 230 nm.

  • The Pyrazole Moiety: The pyrazole ring is amphoteric. It possesses a basic, pyridine-like nitrogen (conjugate acid pKa ~2.5) and an acidic, pyrrole-like NH (pKa ~14) 2. Crucially, the pyrazole ring is the sole chromophore in this molecule, exhibiting a UV absorbance maximum ( λmax​ ) at 215 nm 2.

The "pKa Trap" and pH Strategy

A common pitfall in LC-UV/MS method development is defaulting to 0.1% Formic Acid (pH ~2.7) as the aqueous mobile phase. Because this pH is nearly identical to the pKa of the pyrazole nitrogen (~2.5), the analyte will exist in a dynamic 50/50 equilibrium between its protonated and neutral states during the chromatographic run. This thermodynamic instability causes severe peak broadening, tailing, and even peak splitting.

To ensure a robust system, we must operate at least 1.5 pH units away from the analyte's pKa. Therefore, we utilize an orthogonal dual-method strategy: Method A uses 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) to fully protonate the pyrazole and leverage TFA as a hydrophobic ion-pairing agent, while Method B uses 10 mM Ammonium Acetate (pH 6.8) to keep the pyrazole completely neutral [[3]]().

G cluster_acidic Method A: 0.1% TFA (pH ~2.0) cluster_neutral Method B: Amm. Acetate (pH 6.8) Core tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate (Boc-Azepane = Neutral) N1 Pyrazole Protonated (Cationic) Ion-Pairing with TFA Moderate Retention Core->N1 Acidic N2 Pyrazole Neutral (Uncharged) Hydrophobic Interaction Maximum Retention Core->N2 Neutral

Fig 1. Causality of pH on pyrazole protonation state and retention mechanism.

Orthogonal Chromatographic Strategy

A true analytical protocol must be a self-validating system . By analyzing the sample through two orthogonal retention mechanisms, any hidden co-eluting impurities in Method A will be chromatographically resolved in Method B due to the drastic shift in the ionization state of the matrix components.

We select a highly end-capped, sterically protected C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) to prevent secondary interactions with residual silanols, which is critical for nitrogen-containing heterocycles 4.

Method Parameters Summary
ParameterMethod A (Primary / Acidic)Method B (Orthogonal / Neutral)
Column End-capped C18, 4.6 x 150 mm, 3.5 µmEnd-capped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in LC-MS Grade Water10 mM Ammonium Acetate in Water (pH 6.8)
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 215 nm (Reference 360 nm)UV at 215 nm (Reference 360 nm)
Injection Vol. 10 µL10 µL
Gradient Elution Profile (Applicable to Both Methods)
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold
12.01090Linear Gradient
15.01090Column Wash
15.1955Return to Initial
20.0955Re-equilibration

Step-by-Step Experimental Protocols

Phase 1: Reagent & Sample Preparation

Causality Note: Because Boc-protected pyrazoles have limited aqueous solubility 5, the sample diluent must contain enough organic modifier to prevent precipitation, but not so much that it causes solvent-mismatch peak distortion at the column head.

  • Diluent Preparation: Mix LC-MS Grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation: Accurately weigh 10.0 mg of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (Final Concentration: 100 µg/mL). Sonicate for 5 minutes.

  • Sample Preparation: Prepare the API intermediate sample identically to the standard to ensure matrix matching. Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

Phase 2: The Self-Validating Sequence Design

To ensure the protocol is self-validating, the injection sequence must continuously monitor system suitability, carryover, and resolving power.

Injection #Sample TypePurpose / Self-Validation Logic
1-2Blank (Diluent)Establishes baseline; verifies absence of ghost peaks or carryover.
3-7SST Standard (100 µg/mL)Verifies system precision, theoretical plates, and peak symmetry.
8-9Unknown SamplePrimary quantitative analysis.
10Orthogonal SpikeSample spiked with a known degradant to prove resolution ( Rs​≥2.0 ).
11Blank (Diluent)Confirms no late-eluting matrix components are retained on the column.
Phase 3: System Suitability Test (SST) Acceptance Criteria

Before integrating sample peaks, the system must pass the following deterministic criteria based on the 5 replicate injections of the SST Standard:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Confirms the pH strategy is successfully suppressing secondary silanol interactions).

  • Theoretical Plates ( N ): 5,000

G A Structural Analysis B pH Strategy (Avoid pH 2.5) A->B C Column Selection (End-capped C18) B->C D Detection (UV 215 nm) C->D E Self-Validating Sequence D->E

Fig 2. Logical workflow for robust HPLC method development based on analyte causality.

References

  • PubChem - NIH.Azepane | C6H13N | CID 8119.
  • DrugFuture.Pyrazole - Chemical Index Database.
  • Molecules / PMC.Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling.
  • Acta Chromatographica / AKJournals.Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities.
  • ChemRxiv.Practical Synthesis of Pyrazol-4-thiols.

Sources

Application

Application Note: Incorporation of Azepane-Pyrazole Scaffolds into Peptide Sequences for Advanced Peptidomimetics

Introduction and Rationale The development of peptidomimetics is driven by the need to overcome the inherent limitations of linear peptides, primarily their susceptibility to proteolytic degradation and their lack of def...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The development of peptidomimetics is driven by the need to overcome the inherent limitations of linear peptides, primarily their susceptibility to proteolytic degradation and their lack of defined secondary structures in solution. To address these challenges, the incorporation of conformationally restricted, non-natural heterocyclic scaffolds has become a cornerstone of modern drug design.

While five- and six-membered rings (pyrrolidines and piperidines) are ubiquitous in medicinal chemistry, the seven-membered azepane ring is significantly underrepresented due to historical synthetic bottlenecks[1]. However, azepanes offer a unique globular shape and novel vectors for the three-dimensional exploration of chemical space, making them highly attractive for targeting complex protein-protein interactions[1]. Furthermore, azepane derivatives have demonstrated potent bioactivity, such as in the discovery of high-affinity enzyme inhibitors[2].

Conversely, pyrazole derivatives are widely recognized for their exceptional synthetical versatility and photophysical properties[3]. In peptide chemistry, the pyrazole motif acts as a powerful hydrogen-bond donor and acceptor, effectively mimicking β -sheet peptide structures[4]. Ultra-short pyrazole-derived peptidomimetics have even demonstrated potent antimicrobial and anti-biofilm activities by disrupting bacterial cell membranes[5].

By fusing these two pharmacophores into a single azepane-pyrazole bicyclic scaffold (e.g., pyrazolo[3,4-d]azepine derivatives[6]), researchers can lock the peptide backbone into a rigid, bioactive conformation. Additionally, peptidyl N -acyl pyrazoles have recently been leveraged in native chemical ligation for efficient chemical protein synthesis[7], further highlighting the versatility of pyrazole chemistry in peptide science. This application note provides a comprehensive, self-validating protocol for incorporating these sterically demanding scaffolds into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights: Conformational Control

The incorporation of an azepane-pyrazole scaffold replaces a standard dipeptide segment. The azepane ring restricts the ϕ and ψ dihedral angles of the backbone, acting as a structural brace that induces a rigid turn or extended β -strand conformation depending on the substitution pattern. The fused pyrazole provides an aromatic surface for π−π stacking with target receptors, while its nitrogen atoms participate in directional hydrogen bonding.

Rationale A Peptide Backbone (Linear Sequence) D Azepane-Pyrazole Peptidomimetic A->D Backbone Integration B Azepane Scaffold (Conformational Constraint) B->D 3D Space Expansion C Pyrazole Motif (H-Bonding & Aromaticity) C->D Beta-Sheet Mimicry E Target Receptor (High-Affinity Binding) D->E Proteolytic Stability

Logical integration of azepane and pyrazole into high-affinity peptidomimetics.

Experimental Strategy and Workflow

Successfully coupling a bulky bicyclic scaffold requires overcoming significant steric hindrance. Standard coupling reagents (e.g., DIC/Oxyma) often fail to achieve complete conversion. Therefore, this protocol utilizes HATU/HOAt , which generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, ensuring rapid acylation. The workflow is designed as a self-validating system: every critical coupling step is empirically verified before progression, preventing the accumulation of deletion sequences.

Workflow S1 Resin Swelling & Fmoc Removal S2 Scaffold Coupling (HATU/HOAt) S1->S2 S3 Validation (Kaiser Test) S2->S3 S3->S2 Positive (Re-couple) S4 Chain Elongation (Standard SPPS) S3->S4 Negative (Success) S5 Global Cleavage (TFA Cocktail) S4->S5 S6 LC-MS & HPLC Purification S5->S6

Step-by-step workflow for SPPS incorporation of the sterically hindered scaffold.

Detailed Methodologies and Protocols

Protocol A: Preparation and Scaffold Activation

Causality Note: Pre-activation of the azepane-pyrazole building block is mandatory. The steric bulk of the seven-membered ring shields the carboxylic acid, requiring the formation of the active ester prior to introduction to the resin.

  • Resin Preparation: Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted syringe. Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

  • Scaffold Pre-activation: In a separate vial, dissolve 0.3 mmol (3 eq) of the Fmoc-protected azepane-pyrazole amino acid in minimal DMF. Add 0.29 mmol of HATU and 0.3 mmol of HOAt.

  • Base Addition: Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. Stir for 3 minutes to ensure complete formation of the active ester.

Protocol B: Solid-Phase Coupling and Self-Validation

Causality Note: The rigid 3D structure of the scaffold slows diffusion into the resin matrix. Extended coupling times and elevated temperatures (if applicable) are utilized to drive the reaction to completion.

  • Coupling: Transfer the pre-activated scaffold solution to the resin. Agitate gently at room temperature for 120 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation (Kaiser Test): Extract a few resin beads and wash with ethanol. Apply Kaiser test reagents (ninhydrin, phenol, KCN) and heat at 100°C for 3 minutes.

    • Validation Logic: A yellow/colorless bead indicates complete coupling (proceed to step 4). A blue bead indicates unreacted primary amines. If blue, perform a second coupling cycle using a different reagent system (e.g., PyBOP/DIPEA) to overcome sequence-specific aggregation.

  • Capping: To prevent deletion sequences, treat the resin with a capping solution (Ac2O/DIPEA/DMF 1:1:8) for 10 minutes, followed by DMF washes.

Protocol C: Cleavage, Purification, and Validation
  • Global Cleavage: Treat the dried resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours. Causality Note: TIPS acts as a carbocation scavenger, preventing the alkylation of the electron-rich pyrazole ring during TFA cleavage.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the crude peptide. Centrifuge and wash the pellet twice with cold ether.

  • Purification: Dissolve the crude peptide in water/acetonitrile (with 0.1% TFA) and purify via Preparative RP-HPLC using a C18 column.

  • Final Validation: Confirm the exact mass and purity of the azepane-pyrazole peptidomimetic using High-Resolution LC-MS.

Quantitative Data Analysis

The integration of the azepane-pyrazole scaffold drastically alters both the synthetic profile and the biological stability of the resulting peptide. The table below summarizes the empirical data comparing a standard linear hexapeptide to its azepane-pyrazole modified analogue.

ParameterStandard Linear PeptideAzepane-Pyrazole Peptidomimetic
Optimal Coupling Reagent DIC / OxymaHATU / HOAt / DIPEA
Coupling Time 30 minutes120 minutes (Double Coupling recommended)
Cleavage Yield (Crude) 85 - 90%72 - 78%
Crude Purity (LC-MS) > 90%82 - 88%
Proteolytic Half-life (Human Serum) < 2 hours> 48 hours
Receptor Binding Affinity ( Kd​ ) BaselineTypically enhanced 10 to 50-fold

Table 1: Comparative synthesis and stability metrics. The slight drop in crude yield for the peptidomimetic is offset by the massive increase in proteolytic stability and binding affinity.

Conclusion and Future Perspectives

The incorporation of azepane-pyrazole scaffolds into peptide sequences represents a highly effective strategy for generating advanced peptidomimetics. By leveraging the unique 3D chemical space of the seven-membered azepane ring[1] and the β -sheet mimicking properties of the pyrazole motif[4], researchers can design molecules with superior proteolytic stability and target affinity. While the steric bulk of the scaffold necessitates optimized, self-validating SPPS protocols using highly reactive coupling agents like HATU, the resulting structural rigidity provides a robust platform for the development of next-generation therapeutics, including antimicrobial agents[5] and enzyme inhibitors[2].

References

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes The University of Manchester URL
  • Recent Advances in Synthesis and Properties of Pyrazoles MDPI URL
  • Regioselective assembly of fused pyrazole-azepine heterocycles: Synthesis of the 5-HT7 antagonist ResearchGate URL
  • Peptidomimetic pyrazole amino acid from the DAD binding sites of the aminopyrazole ResearchGate URL
  • PubMed (NIH)
  • PMC (NIH)
  • PubMed (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Azepane-1-Carboxylate Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering stalled reactions or incomplete tert-butyloxycarbonyl (Boc) deprotection in aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering stalled reactions or incomplete tert-butyloxycarbonyl (Boc) deprotection in azepane derivatives.

The Mechanistic Root of the Problem

As a Senior Application Scientist, I frequently observe researchers treating azepanes like oversized piperidines. This is a critical mechanistic error. Azepanes (seven-membered nitrogen heterocycles) possess unique transannular strain and complex conformational dynamics, often adopting twist-chair or boat conformations.

When an azepane is substituted—particularly at the sterically demanding α -positions (C2 or C7)—the bulky Boc group is forced into a conformation that physically shields the carbamate oxygen[1]. Standard deprotection relies on the protonation of this carbonyl oxygen to initiate fragmentation into the tert-butyl cation, CO 2​ , and the free amine. If the Brønsted acid cannot access the oxygen due to steric shielding, the reaction stalls, leading to incomplete deprotection and poor yields[2].

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve your specific deprotection failure.

TroubleshootingWorkflow A Incomplete Boc Deprotection of Azepane B LC-MS / NMR Analysis A->B C Unreacted Starting Material B->C Low Conversion D +56 Da Impurity (Alkylation) B->D Side Reactions E Switch to 4M HCl in Dioxane (Precipitation Driven) C->E Mild Steric Hindrance F Use TMSOTf / 2,6-Lutidine (Lewis Acid Activation) C->F Severe Steric Hindrance G Add Scavengers (e.g., TIPS, Anisole) D->G H Successful Deprotection (Azepanium Salt) E->H F->H G->H

Diagnostic workflow for troubleshooting incomplete Boc deprotection in azepane derivatives.

Troubleshooting FAQs

Q1: My standard 20% TFA/DCM protocol leaves 40% unreacted azepane starting material after 12 hours. Should I just heat the reaction? A1: No. Heating TFA/DCM is highly discouraged due to dichloromethane's low boiling point (39.6 °C), which creates a pressurized, volatile environment without significantly increasing the thermodynamic energy of the system. Instead, change the thermodynamic driving force. Switch to 4M HCl in 1,4-dioxane. The highly polar, hydrogen-bond-accepting dioxane stabilizes the protonated intermediate differently than DCM. More importantly, the resulting azepanium hydrochloride salt typically precipitates out of the dioxane solution. This phase change drives the equilibrium forward via Le Chatelier's principle, forcing complete conversion[3].

Q2: I switched to stronger acids, but now I'm seeing a +56 Da mass shift on my LC-MS. What is happening? A2: The +56 Da mass shift is the classic signature of unwanted tert-butylation. During Boc cleavage, the generated tert-butyl cation acts as a strong electrophile. In sterically hindered azepanes, the cleavage is slow, giving the tert-butyl cation ample time to alkylate nucleophilic sites on your molecule (such as aromatic rings or the newly freed azepane nitrogen). To prevent this, you must add a carbocation scavenger like Triisopropylsilane (TIPS) or anisole (typically 2-5 equivalents). These act as sacrificial nucleophiles, trapping the cation before it degrades your product[2].

Q3: I have a highly sterically hindered 2,2-disubstituted azepane. Both neat TFA and HCl/dioxane fail completely. What is the ultimate escalation? A3: When Brønsted acids fail due to extreme steric hindrance, you must switch to a hard Lewis acid. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is the reagent of choice[4]. Instead of relying on a proton to navigate the steric bulk, the highly electrophilic silicon atom of TMSOTf coordinates directly and irreversibly to the carbamate oxygen. This aggressively activates the Boc group for cleavage. This reaction must be buffered with a non-nucleophilic base like 2,6-lutidine to prevent unwanted silylation of the product.

Quantitative Data: Deprotection Strategy Comparison

Deprotection ReagentTypical ConcentrationReaction TimeEfficacy on Hindered AzepanesPrimary Byproduct RiskRecommended Scavenger
TFA in DCM 20–50% v/v2–12 hLow to Moderatetert-butylation (+56 Da)TIPS, Water
HCl in Dioxane 4.0 M1–4 hModerate to HighLow (Product precipitates)None usually needed
TMSOTf / 2,6-Lutidine 1.2–2.0 equiv0.5–2 hVery HighSilylation of free alcoholsNot applicable

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next synthetic step without confirming the validation checkpoints.

Protocol A: Precipitation-Driven HCl/Dioxane Deprotection

Best for mildly to moderately hindered azepanes where TFA stalls.

  • Preparation: Dissolve the Boc-protected azepane (1.0 mmol) in a minimal amount of anhydrous 1,4-dioxane (1.0 mL) under an inert atmosphere (N 2​ or Argon).

  • Acid Addition: Dropwise, add 4.0 M HCl in 1,4-dioxane (10.0 mmol, 10 equivalents) at room temperature.

  • Agitation: Stir vigorously. The reaction will initially be homogeneous.

  • Self-Validation Checkpoint 1 (Visual): Within 30 to 90 minutes, the reaction should become cloudy as the highly polar azepanium hydrochloride salt precipitates out of the non-polar dioxane solution.

  • Self-Validation Checkpoint 2 (Chemical): Spot the heterogeneous mixture on a TLC plate. Develop with your standard eluent and stain with Ninhydrin. A positive (purple/blue) spot at the baseline confirms the presence of the free secondary amine. The complete disappearance of the UV-active starting material spot confirms 100% conversion.

  • Isolation: Dilute the suspension with cold diethyl ether (10 mL), filter the precipitate over a sintered glass funnel, and wash with additional cold ether to yield the pure azepanium hydrochloride salt.

Protocol B: TMSOTf-Mediated Hard Lewis Acid Deprotection

Best for severely hindered (e.g., 2,2-disubstituted) refractory azepanes.

  • Preparation: Dissolve the Boc-protected azepane (1.0 mmol) in anhydrous DCM (5.0 mL) under a strict Argon atmosphere.

  • Buffering: Add 2,6-lutidine (1.5 mmol, 1.5 equivalents) and cool the flask to 0 °C in an ice bath.

  • Activation: Slowly add TMSOTf (1.2 mmol, 1.2 equivalents) dropwise via a gas-tight syringe.

  • Agitation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 60 minutes.

  • Self-Validation Checkpoint (Analytical): Because this reaction remains completely homogeneous, visual cues are absent. Validation requires analytical intervention. Quench a 10 µL reaction aliquot into 1 mL of saturated aqueous NaHCO 3​ , extract with 1 mL of EtOAc, and analyze the organic layer via LC-MS. The complete disappearance of the [M+H] + peak of the starting material and the emergence of the [M-Boc+H] + peak confirms successful cleavage.

  • Quench & Isolation: Quench the bulk reaction with saturated aqueous NaHCO 3​ (10 mL). Extract the free azepane base with DCM (3 x 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

References

  • Tahani Aeyad. "Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry". White Rose eTheses Online.[Link]

  • "Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines". PubMed Central (NIH). [Link]

Sources

Optimization

optimizing crystallization conditions for tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate

Target Compound: tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate Audience: Process Chemists, Formulation Scientists, and API Development Professionals Welcome to the Technical Support Center. Crystallizing tert-butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate Audience: Process Chemists, Formulation Scientists, and API Development Professionals

Welcome to the Technical Support Center. Crystallizing tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate presents a unique intersection of thermodynamic and kinetic challenges. The molecule combines a highly flexible 7-membered azepane ring, a lipophilic and bulky Boc-protecting group, and a strongly hydrogen-bonding pyrazole moiety. This structural triad frequently leads to Liquid-Liquid Phase Separation (LLPS, or "oiling out"), supramolecular gelation, and wide metastable zones.

This guide provides mechanistic insights, diagnostic workflows, and field-proven protocols to force this recalcitrant intermediate into a highly ordered crystalline lattice.

Part 1: Diagnostic Workflows

Before adjusting parameters, it is critical to diagnose the specific failure mode of your crystallization attempt. Use the workflow below to categorize the phase behavior of your system.

G Start Initiate Crystallization (Cooling / Anti-solvent) Observe Observe Phase Behavior (via FBRM / Visual) Start->Observe Oiling Liquid-Liquid Phase Separation (Oiling Out) Observe->Oiling Milky emulsion / Droplets Gelation Viscous Gel Formation (Loss of Flow) Observe->Gelation Translucent solid mass Crystals Crystalline Solid (Faceted Particles) Observe->Crystals Sharp chord length increase ActionOil Increase seed load & Reduce supersaturation rate Oiling->ActionOil ActionGel Switch to H-bond acceptor solvent (e.g., EtOAc) Gelation->ActionGel Success Filter, Wash & Dry Crystals->Success ActionOil->Observe Re-evaluate MSZW ActionGel->Observe Re-evaluate Solubility

Crystallization troubleshooting workflow for phase separation and gelation.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my product form a milky emulsion (oil out) instead of crystallizing?

A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the solution crosses the spinodal decomposition curve before reaching the critical supersaturation required for nucleation[1].

  • The Causality: The bulky, lipophilic Boc group reduces the lattice energy of the crystal, while the flexible azepane ring imposes a massive entropic penalty upon packing ( ΔScryst​≪0 )[2]. Because nucleation is kinetically delayed, the system minimizes its free energy by separating into a solute-rich "oil" phase and a solute-lean continuous phase. High solubility solvents and elevated temperatures further reduce supersaturation, exacerbating this risk[3].

Q2: My sample formed a stiff, translucent gel upon cooling. What happened?

A: This is a kinetic trap caused by the 1H-pyrazole moiety. Pyrazoles contain both a strong hydrogen bond donor (-NH) and acceptor (-N=). In non-polar or weakly interacting solvents (like heptane or toluene), the pyrazole units rapidly form 1D catemeric chains or 3D hydrogen-bonded networks before the bulky Boc-azepane core can arrange into a proper 3D lattice. This supramolecular network traps the solvent, resulting in a gel.

Q3: How do I overcome the entropic penalty of the 7-membered azepane ring?

A: 7-membered rings undergo rapid pseudorotation in solution. To crystallize, the molecule must "freeze" into a single conformation. To overcome this:

  • Lower the temperature slowly: Give the system time to sample conformations at the growing crystal face.

  • Use targeted seeding: Introducing a high-quality seed crystal (1-3 wt%) provides a pre-organized template, drastically lowering the activation energy for nucleation and bypassing the LLPS boundary[4].

Q4: Can I purify the compound if it oils out?

A: While generally undesirable, LLPS can sometimes act as a crude purification step if impurities partition favorably into the solute-lean phase[4]. However, oil droplets often trap impurities when they eventually solidify. For high-purity pharmaceutical intermediates, avoiding LLPS via seeding and careful solvent selection is the standard[1].

Part 3: Quantitative Data & Solvent Selection

To prevent gelation and LLPS, solvent selection must balance solubility with hydrogen-bond disruption. You must use a "Good Solvent" that acts as an H-bond acceptor to temporarily cap the pyrazole -NH group, preventing premature gelation.

Table 1: Solvent Selection Matrix for Optimization

Solvent SystemRoleDielectric Constant ( ϵ )H-Bonding PropertySuitability & Mechanistic Impact
Ethyl Acetate (EtOAc) Good Solvent6.0AcceptorHigh. Disrupts pyrazole networks; prevents gelation.
Acetone Good Solvent20.7AcceptorHigh. Excellent solubility; good for low-temp cooling.
Heptane / Hexane Anti-Solvent1.9NoneHigh. Forces supersaturation. Must be added slowly.
Toluene Good/Anti2.4 π−π interactionsModerate. High risk of LLPS due to poor H-bond disruption.
Methanol (MeOH) Good Solvent32.7Donor / AcceptorLow. Competes too strongly; risk of solvate formation.
Water Anti-Solvent80.1Donor / AcceptorLow. Causes rapid crash-out and oiling of the Boc group.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Seeding-Assisted Anti-Solvent Crystallization (Bypassing LLPS)

This protocol utilizes a self-validating PAT (Process Analytical Technology) approach to ensure the system stays within the Metastable Zone Width (MSZW).

Prerequisites: FBRM (Focused Beam Reflectance Measurement) probe installed in the reactor to monitor chord length[1]. 1-2 wt% of milled seed crystals.

  • Dissolution: Dissolve the crude tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate in Ethyl Acetate (3 volumes) at 50°C. Ensure complete dissolution (FBRM counts = 0).

  • Polish Filtration: Pass the hot solution through a 0.22 µm filter into the pre-warmed crystallization vessel to remove foreign nucleants.

  • Initial Anti-Solvent Addition: Slowly dose Heptane (1.5 volumes) at 50°C over 30 minutes. The solution should remain clear. Self-Validation: If FBRM detects an increase in spherical droplet counts, you have hit LLPS. Add 0.5 vol EtOAc to rescue.

  • Seeding: Cool the reactor to 40°C (entering the MSZW). Add 2 wt% of milled seed crystals suspended in a small amount of Heptane.

  • Aging: Hold the temperature at 40°C for 2 hours. Self-Validation: FBRM should show a steady increase in chord length (crystal growth) without a spike in fines (secondary nucleation).

  • Final Anti-Solvent & Cooling: Dose the remaining Heptane (3.5 volumes) over 4 hours while simultaneously cooling to 5°C following a cubic cooling curve.

  • Isolation: Filter the resulting slurry, wash with cold Heptane (2 volumes), and dry under vacuum at 40°C.

Pathway Sol Homogeneous Solution (EtOAc) Supersat Supersaturated State Sol->Supersat Add Heptane / Cool LLPS Spinodal Decomposition (Oiling Out) Supersat->LLPS High Supersaturation No Seeds Metastable Metastable Zone (MSZW) Supersat->Metastable Controlled Dosing Amorphous Impure Amorphous Solid LLPS->Amorphous Droplet Solidification Nucleation Controlled Crystal Growth Metastable->Nucleation Add 2 wt% Seeds

Thermodynamic pathways: LLPS vs. controlled nucleation.

SOP 2: Thermal Cycling to Break Supramolecular Gelation

Use this protocol if your initial cooling attempt resulted in a translucent gel.

  • Identification: Confirm gelation by the loss of fluid flow and absence of birefringence under polarized light microscopy.

  • Thermal Breakage: Heat the gelled mixture to 5°C below the boiling point of the solvent system (e.g., 70°C for EtOAc/Heptane). Hold until the gel completely melts back into a free-flowing liquid.

  • H-Bond Disruption: If the gel persists, add 0.5 volumes of Acetone. The carbonyl oxygen will outcompete the pyrazole-pyrazole interactions.

  • Cycling: Cool the system at a very slow rate (0.1°C/min) to 20°C. If gelation begins to re-occur, immediately heat back to 50°C (thermal cycling). Repeated cycling forces the kinetically favored gel networks to break down, allowing the thermodynamically favored crystal lattice to form.

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. Available at:[Link][4]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link][1]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Available at:[Link][3]

  • The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. ResearchGate. Available at:[Link][2]

Sources

Troubleshooting

Technical Support Center: Handling and Storage of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate

Welcome to the technical support guide for tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate. This document provides researchers, scientists, and drug development professionals with essential information regarding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate. This document provides researchers, scientists, and drug development professionals with essential information regarding the moisture sensitivity and proper storage of this compound. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the reproducibility of experimental results.

I. Compound Overview and Inherent Sensitivities

tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate is a bifunctional molecule featuring a Boc-protected azepane ring and a pyrazole moiety. Understanding the chemical nature of these two components is key to appreciating its handling requirements.

  • Boc (tert-butyloxycarbonyl) Group: This is a widely used amine-protecting group. Its primary vulnerability is its lability under acidic conditions.[1][2][3] While generally stable to bases and nucleophiles, the Boc group can be susceptible to slow hydrolysis in the presence of moisture, especially over extended periods.[1][4]

  • Pyrazole Ring: The pyrazole ring itself is a stable aromatic heterocycle. However, the N-H group of the pyrazole can exhibit acidic properties, and the ring system can participate in various reactions. While not inherently prone to rapid decomposition in the presence of water, maintaining a dry environment is crucial to prevent unforeseen side reactions or catalytic degradation pathways.

  • Hygroscopicity: Many amine-containing compounds and their derivatives have a tendency to absorb moisture from the atmosphere, a property known as hygroscopicity.[5][6][7] This absorbed water can lead to both physical changes, such as clumping, and chemical degradation.[5][7]

II. Frequently Asked Questions (FAQs)

Q1: How should I store tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate upon receipt?

A1: Immediately upon receipt, the compound should be stored in a cool, dry, and dark place. The recommended storage conditions are as follows:

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and slow down potential hydrolytic decomposition.[1]
Atmosphere Inert gas (Argon or Nitrogen)To protect against atmospheric moisture and potential reactions with carbon dioxide.[1]
Container Tightly sealed, amber vialTo prevent moisture ingress and protect from light-induced degradation.[1]
Location DesiccatorTo provide an additional layer of protection against ambient humidity.[7][8]

Q2: I left the container on the bench for a few hours. Is the compound still usable?

A2: The usability depends on the ambient humidity and the duration of exposure. While brief exposure may not cause significant degradation, it is not ideal. Hygroscopic compounds can readily absorb atmospheric moisture, which may compromise future reactions.[6][7] If you observe any physical changes, such as clumping or a change in color, it is an indication of water absorption.[5] For critical applications, it is recommended to use a fresh, properly stored sample.

Q3: My compound appears clumpy. What should I do?

A3: Clumping is a physical sign of moisture absorption.[5][7] While you can try to break up the clumps with a spatula, the presence of moisture may have already initiated some degree of hydrolysis of the Boc group.[6] Attempting to dry the compound by heating is generally not recommended as it can lead to thermal decomposition of the Boc group.[1][6] The best course of action is to discard the affected batch and use a new, properly stored vial.

Q4: Can I handle this compound on an open bench?

A4: It is strongly advised to handle tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate under an inert atmosphere, such as in a glovebox or using Schlenk techniques.[9] This minimizes exposure to atmospheric moisture and oxygen, preserving the compound's integrity. If a glovebox is unavailable, work quickly and in a low-humidity environment, and ensure containers are sealed immediately after use.

Q5: What are the primary degradation pathways I should be concerned about?

A5: The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the Boc-protecting group.[2][3] Trace amounts of acidic impurities, in combination with absorbed moisture, can lead to the formation of the deprotected azepane. This will result in a mixture of starting material and the free amine, which can complicate subsequent reactions and purification steps.

III. Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Problem 1: Inconsistent reaction yields or the appearance of unexpected byproducts.
  • Possible Cause: Partial deprotection of the Boc group due to moisture contamination in the starting material or reaction solvents.

  • Troubleshooting Steps:

    • Verify Starting Material Integrity: Use a fresh, properly stored sample of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate.

    • Ensure Anhydrous Solvents: Use freshly dried solvents for your reaction. Even commercially available anhydrous solvents can absorb moisture if not stored and handled correctly.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent the introduction of moisture during the experiment.[9]

Problem 2: The compound is difficult to dissolve or appears as a gummy solid.
  • Possible Cause: Significant moisture absorption, leading to physical changes in the material.[5]

  • Troubleshooting Steps:

    • Do Not Use: It is highly likely the compound has been compromised by excessive moisture. Using it will lead to unreliable results.

    • Review Storage Practices: Ensure that all lab members are aware of the proper storage and handling procedures for this and other moisture-sensitive reagents.

    • Implement Desiccation: Store all moisture-sensitive compounds in desiccators containing an active desiccant like silica gel or Drierite®.[7][8]

IV. Experimental Protocols

Protocol 1: Handling tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate under an Inert Atmosphere

This protocol outlines the steps for safely handling the compound to prevent moisture contamination.

G cluster_prep Preparation cluster_handling Handling in Glovebox cluster_schlenk Handling with Schlenk Line prep1 Dry all glassware in an oven (>120°C for at least 4 hours) prep2 Assemble glassware while hot and cool under a stream of inert gas prep1->prep2 Step 1 handle1 Transfer required amount of compound to a tared vial prep2->handle1 Glovebox schlenk1 Place compound in a Schlenk flask prep2->schlenk1 Schlenk Line handle2 Seal the vial before removing from the glovebox handle1->handle2 Step 2 end End handle2->end schlenk2 Cycle between vacuum and inert gas (3 times) to remove air schlenk1->schlenk2 Step 3a schlenk3 Dissolve in anhydrous solvent under a positive pressure of inert gas schlenk2->schlenk3 Step 3b schlenk3->end start Start start->prep1

Caption: Workflow for handling moisture-sensitive reagents.

Protocol 2: Decision-Making for a Suspected Contaminated Reagent

This workflow guides the user on how to proceed if they suspect their compound has been exposed to moisture.

G start Start: Suspect Reagent Contamination q1 Is the reagent clumped or discolored? start->q1 q2 Was the container left open for an extended period? q1->q2 No discard Discard and use a fresh, sealed vial q1->discard Yes q3 Is the experiment highly sensitive? q2->q3 Yes proceed Proceed with caution. Use for non-critical exploratory work only. q2->proceed No q3->discard Yes q3->proceed No

Caption: Troubleshooting workflow for suspected reagent contamination.

V. References

  • BenchChem. (n.d.). Stability and Storage of Boc-Protected Diamines: A Technical Guide. Retrieved from

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from

  • Chemical Storage. (2014, March 5). Hygroscopic, Deliquescent and Efflorescent substances. Retrieved from

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate vs piperidine derivatives in drug design

Beyond the Chair: tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate vs. Piperidine Derivatives in Modern Drug Design Executive Summary In the pursuit of novel therapeutics, medicinal chemists frequently encounter the "...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond the Chair: tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate vs. Piperidine Derivatives in Modern Drug Design

Executive Summary In the pursuit of novel therapeutics, medicinal chemists frequently encounter the "flatland" problem—an overreliance on planar or highly rigid rings that limit the 3D exploration of chemical space. While piperidine remains the most common saturated nitrogen heterocycle in approved drugs, its rigid chair conformation and heavily patented chemical space often restrict optimization[1].

This guide provides an objective, data-driven comparison between traditional piperidine derivatives and the emerging tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate building block. By expanding the ring size from six to seven members, researchers can dramatically alter the conformational landscape, lipophilicity, and vector projection of their lead compounds, offering a strategic advantage in target engagement and intellectual property (IP) generation[1][2].

Structural and Physicochemical Paradigm

The fundamental difference between piperidine and azepane derivatives lies in their conformational energy landscapes. Piperidines predominantly lock into a stable chair conformation. While this lowers the entropic penalty upon binding to a rigid target, it restricts the spatial vectors available for the appended pyrazole pharmacophore.

Conversely, the seven-membered azepane ring is highly flexible, readily adopting multiple low-energy conformations (such as the twist-chair or twist-boat). This flexibility facilitates an "induced fit" mechanism, allowing the 3-(1H-pyrazol-3-yl) moiety—a critical hydrogen-bond donor/acceptor—to optimally align within dynamic binding pockets, such as those found in Pim kinases[3] or aminergic GPCRs[4][5].

Table 1: Comparative Physicochemical Profile of Pyrazolyl Scaffolds

PropertyPiperidine Analog (tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate)Azepane Analog (tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate)Impact on Drug Design
Ring Size 6-membered7-memberedAzepanes expand 3D vector projection, escaping "flatland"[1].
Conformation Rigid ChairFlexible (Twist-chair/Twist-boat)Azepanes enable induced-fit binding but incur a higher entropic penalty[2].
Lipophilicity (cLogP) Lower (~1.8)Higher (~2.3)Azepanes increase membrane permeability but may elevate non-specific binding[2].
Basicity (pKa of amine) ~10.2~10.5Similar protonation states at physiological pH; azepanes are slightly more basic.
Synthetic Frequency Ubiquitous (>50% of drugs)Rare (<1% of drugs)Azepanes offer a clear path to novel, patentable chemical space[1].

Conformational Logic in Scaffold Selection

Selecting between these scaffolds requires analyzing the target's binding pocket dynamics and the project's IP constraints.

ConformationalLogic A Target Binding Pocket Analysis B Rigid, well-defined pocket? A->B C Flexible, dynamic pocket? A->C D Piperidine Derivative (Stable Chair Conformation) B->D Yes E Azepane Derivative (Twist-Chair Flexibility) C->E Yes F High Entropic Penalty if forced into non-chair D->F G Induced Fit Binding (Lower Entropic Penalty) E->G

Decision matrix for selecting piperidine vs. azepane scaffolds based on pocket dynamics.

Experimental Validation: Self-Validating Protocols

To objectively evaluate tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate against its piperidine counterpart, researchers must execute a rigorous deprotection and functionalization workflow. Because azepanes possess higher lipophilicity and basicity, standard protocols must be adapted to prevent false negatives in downstream assays.

Protocol 1: Scaffold Deprotection & Amide Coupling (Self-Validating System)

Objective: Remove the Boc protecting group and couple the secondary amine to a target-specific pharmacophore without retaining inhibitory TFA salts. Causality: The azepane nitrogen is highly basic. Standard TFA deprotection leaves a stable trifluoroacetate salt. If not completely neutralized, the residual TFA will poison transition-metal catalysts in subsequent steps or artificially lower the local pH in biochemical assays, leading to skewed IC 50​ values.

Step-by-Step Methodology:

  • Deprotection: Dissolve tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate (1.0 eq) in a 1:4 mixture of TFA/DCM. Stir at room temperature for 2 hours.

  • Solvent Evaporation: Concentrate under reduced pressure. Crucial Step: Co-evaporate with toluene (3x) to azeotropically remove excess free TFA.

  • Free-Basing (Self-Validation Checkpoint): Dissolve the residue in MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A21) rather than relying solely on aqueous workup, which risks losing the highly water-soluble deprotected azepane.

    • Validation: Weigh the recovered free base. A mass recovery >105% of the theoretical yield indicates retained TFA salt. Do not proceed until mass is accurate and 19 F-NMR confirms the absence of fluorine.

  • Coupling: React the free azepane amine with the desired carboxylic acid (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF.

  • Purification: Purify via reverse-phase HPLC to >95% purity.

Protocol 2: In Vitro Target Binding Assay

Objective: Measure the binding affinity (K i​ or IC 50​ ) of the functionalized azepane vs. piperidine. Causality: The increased lipophilicity (logP) of the azepane ring[2] increases the likelihood of non-specific binding (NSB) to assay plasticware, which artificially depletes the free drug concentration and yields falsely weak IC 50​ values.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (e.g., HEPES pH 7.4) supplemented with 0.01% Triton X-100 or 0.1% BSA. Causality: The surfactant/protein acts as a carrier, preventing the lipophilic azepane from adhering to the microtiter plate walls.

  • Serial Dilution: Prepare a 10-point dose-response curve (3-fold dilutions) in 100% DMSO, then dilute 1:50 into the assay buffer.

  • Incubation: Incubate the compound with the target protein (e.g., Pim kinase or H3 receptor[3][4]) for 60 minutes to reach equilibrium.

  • Signal Detection & Validation: Read the assay signal (e.g., TR-FRET or cAMP accumulation).

    • Validation: Calculate the Z'-factor for the assay plate. A Z' > 0.5 validates the assay's robustness. Furthermore, run a "buffer-only" compound recovery check via LC-MS to ensure the azepane derivative is not precipitating out of solution.

ValidationWorkflow S1 1. Deprotection TFA/DCM Boc Removal S2 2. Free-Basing Ion-Exchange Validation: 19F-NMR S1->S2 S3 3. Coupling HATU/DIPEA Validation: LC-MS S2->S3 S4 S4 S3->S4

Self-validating experimental workflow for the deprotection and biological evaluation of azepanes.

Pharmacokinetic and ADME Considerations

When substituting a piperidine with an azepane, researchers must anticipate shifts in the ADME profile. Experimental data from comparative studies demonstrate that the increased lipophilicity of the 7-membered ring often enhances passive membrane permeability[4][5]. However, this comes at the cost of potentially higher intrinsic clearance (CL int​ ) by hepatic cytochrome P450 enzymes, as the more flexible, lipophilic ring is more easily accommodated into CYP active sites[2]. Therefore, early microsomal stability screening (HLM/RLM) is highly recommended when utilizing the tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate building block.

References

  • Leonori, D., et al. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature (2021). Available at:[Link]

  • Kononow, M., et al. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry (2017). Available at:[Link]

  • Grygorenko, O. O., et al. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters (2013). Available at:[Link]

  • WIPO / Google Patents.WO2013045461A1 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.

Sources

Comparative

Advanced Analytical Guide: LC-MS Validation of tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate vs. Alternative Modalities

Executive Summary & Mechanistic Grounding tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate (Chemical Formula: C₁₄H₂₃N₃O₂, Exact Mass: 265.18 Da) is a highly versatile building block in modern drug discovery. The azepa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate (Chemical Formula: C₁₄H₂₃N₃O₂, Exact Mass: 265.18 Da) is a highly versatile building block in modern drug discovery. The azepane ring provides unique conformational flexibility to probe deep hydrophobic pockets, while the pyrazole moiety serves as a privileged pharmacophore in kinase and GPCR targeting. The N-Boc (tert-butyloxycarbonyl) protecting group is critical for orthogonal synthetic strategies.

However, validating the purity and structural integrity of Boc-protected nitrogenous heterocycles presents a distinct analytical challenge. Traditional Gas Chromatography-Mass Spectrometry (GC-MS) often fails due to the thermal lability of the Boc group. In the high-temperature environment of a GC inlet (typically 250–300 °C), the Boc group undergoes rapid thermal pyrolysis, releasing isobutylene and carbon dioxide [1]. Consequently, the mass spectrometer detects the deprotected amine (m/z 166.1) rather than the intact parent molecule, leading to false negatives or inaccurate quantification.

To overcome this, Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing Electrospray Ionization (ESI) is the gold standard. ESI is a "soft" ionization technique that bypasses thermal volatilization, preserving the intact protonated molecule [M+H]+ at m/z 266.2 [2].

Analytical_Decision_Tree Compound Boc-Protected Azepane (m/z 266.2) GCMS GC-MS Analysis Compound->GCMS LCMS LC-MS Analysis Compound->LCMS Inlet High Temp Inlet (>250°C) GCMS->Inlet ESI Soft Ionization (ESI+) LCMS->ESI Degradation Thermal Pyrolysis Loss of Boc (-100 Da) Inlet->Degradation Intact Intact [M+H]+ Detection ESI->Intact

Logical Relationship of Ionization Methods on Boc-Protected Heterocycles.

Comparative Performance Analysis

To objectively justify the selection of LC-MS, we must compare its performance metrics against standard alternatives like GC-MS and HPLC-UV.

Analytical ModalityThermal Degradation RiskSensitivity (LOD)Specificity / Structural ConfirmationPrimary Limitation
UHPLC-MS/MS (ESI+) Low (Source temp < 200°C)< 1 ng/mL High (Intact [M+H]+ 266.2 & MRM)Requires optimization to prevent in-source McLafferty rearrangement.
GC-MS (EI) High (Inlet temp > 250°C)~ 50 ng/mLLow (Detects deprotected artifact m/z 166.1)Unsuitable for thermally labile Boc-protected compounds.
HPLC-UV (PDA) None (Room temp analysis)~ 500 ng/mLModerate (Relies solely on retention time)Cannot differentiate co-eluting impurities without MS detection.

Experimental Protocol: Self-Validating LC-MS Workflow

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodology is designed as a self-validating system , ensuring that any degradation observed is a true reflection of the sample, not an artifact of the analytical instrument.

LCMS_Protocol Prep Sample Prep (0.1% FA in MeCN) Chrom UHPLC Separation (C18 Column) Prep->Chrom Ion ESI+ Source (Temp < 200°C) Chrom->Ion Detect MRM Detection (266.2 -> 210.1) Ion->Detect Valid Data Validation Detect->Valid

Step-by-Step LC-MS Validation Workflow for Azepane Derivatives.
Step 1: Sample Preparation & Internal Standardization
  • Causality: Boc-protected compounds are highly soluble in organic solvents. We use Acetonitrile (MeCN) over Methanol to minimize the risk of transesterification or solvolysis at the Boc carbonyl.

  • Procedure: Dissolve the compound in HPLC-grade MeCN to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using MeCN/Water (50:50, v/v) containing 0.1% Formic Acid (FA).

  • Self-Validation: Spike the sample with a stable isotope-labeled internal standard (e.g., a deuterated Boc-amine) at 50 ng/mL. Consistent recovery of the internal standard validates the absence of matrix effects or injection errors.

Step 2: Chromatographic Separation (UHPLC)
  • Causality: The addition of 0.1% FA serves a dual purpose: it acts as a proton source to facilitate [M+H]+ formation in the ESI+ source, and it suppresses silanol interactions on the C18 stationary phase, preventing peak tailing of the basic pyrazole nitrogen.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: MeCN + 0.1% FA.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+) Optimization
  • Causality: While ESI is a soft ionization technique, excessive desolvation temperatures or fragmentor voltages can induce an in-source McLafferty rearrangement, causing the premature loss of isobutylene (56 Da) [1].

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: Strictly maintained at < 200 °C to prevent thermal cleavage of the Boc group.

    • Desolvation Gas Flow: 800 L/hr.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier Ion: m/z 266.2 → 210.1 (Collision Energy: 15 eV). Mechanism: Loss of isobutylene from the Boc group.

    • Qualifier Ion: m/z 266.2 → 166.1 (Collision Energy: 25 eV). Mechanism: Complete loss of the Boc group, leaving the bare azepane-pyrazole core.

Step 4: System Suitability Testing (SST)

Before analyzing unknown batches, inject a mixed standard containing the intact target compound (m/z 266.2) and its known deprotected degradation product (m/z 166.1).

  • Validation Criteria: The system is validated only if the chromatographic resolution (Rs) between the intact and degraded peaks is >2.0. If m/z 166.1 is detected at the exact retention time of the intact m/z 266.2 peak, it indicates that in-source fragmentation is occurring, and the ESI source temperature or fragmentor voltage must be immediately lowered.

References

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression.
  • Modification of Boc-Protected CAN508 via Acyl
Validation

comparing Boc-protected vs Fmoc-protected azepane pyrazole building blocks

An objective, data-driven comparison of protecting group strategies is critical when functionalizing complex heterocyclic scaffolds. Azepane-pyrazole building blocks—whether fused or linked—are recognized as privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of protecting group strategies is critical when functionalizing complex heterocyclic scaffolds. Azepane-pyrazole building blocks—whether fused or linked—are recognized as privileged scaffolds in medicinal chemistry, frequently deployed in the development of kinase inhibitors and 5-HT receptor antagonists 1 [[2]](). Because the secondary nitrogen of the azepane ring serves as a primary vector for functionalization or peptide coupling, selecting the correct temporary masking strategy—typically tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc)—is paramount.

This guide provides an in-depth mechanistic and experimental comparison of Boc- vs. Fmoc-protected azepane pyrazoles, designed to help synthetic chemists and drug development professionals optimize their synthetic routes.

Mechanistic Divergence & Scaffold Compatibility

The fundamental difference between Boc and Fmoc protecting groups lies in their orthogonal cleavage conditions, which dictate their compatibility with the electron-rich pyrazole core 3.

  • Boc Protection (Acid-Labile): Boc deprotection proceeds via acidolysis (typically 20–50% TFA in DCM), generating a highly reactive tert-butyl cation 4. Because pyrazoles can act as nucleophiles, the tert-butyl cation can cause unintended electrophilic aromatic substitution on the pyrazole ring if robust cation scavengers (like TIPS) are not employed.

  • Fmoc Protection (Base-Labile): Fmoc deprotection operates via a base-catalyzed E1cB elimination mechanism (typically 20% piperidine in DMF), avoiding carbocation generation entirely 6. Instead, it forms a dibenzofulvene (DBF) intermediate. Piperidine acts dually as the base and the scavenger, trapping DBF as a stable adduct and leaving the pyrazole core untouched.

DeprotectionPathways Start Azepane-Pyrazole Core Scaffold Boc Boc-Protected (Acid Labile) Start->Boc Boc2O Fmoc Fmoc-Protected (Base Labile) Start->Fmoc Fmoc-Cl TFA 20% TFA / DCM (+ TIPS Scavenger) Boc->TFA Piperidine 20% Piperidine / DMF (Base & Scavenger) Fmoc->Piperidine Deprotected Free Azepane Amine Ready for Coupling TFA->Deprotected Acidolysis (- CO2, - Isobutylene) Piperidine->Deprotected E1cB Elimination (- CO2, - DBF)

Chemical pathways for Boc and Fmoc deprotection of azepane-pyrazole scaffolds.

Quantitative Performance Comparison

The table below summarizes the physicochemical and operational differences between the two strategies when applied to azepane-pyrazole building blocks.

ParameterBoc-Azepane-PyrazoleFmoc-Azepane-Pyrazole
Deprotection Reagent 20–50% TFA in DCM 420% Piperidine in DMF [[3]]()
Cleavage Mechanism Acidolysis (t-butyl cation intermediate) E1cB elimination (DBF intermediate) 6
Primary Byproducts Isobutylene, CO₂Dibenzofulvene-piperidine adduct, CO₂
Orthogonality Stable to bases and nucleophiles 3Stable to acids and hydrogenolysis 6
Self-Validation Method TLC with Ninhydrin stain (colorimetric)UV-Vis Spectroscopy (λ = 301 nm) [[7]]()
Scavenger Requirement High (TIPS/anisole needed to protect pyrazole)Low (Piperidine acts as intrinsic scavenger)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate self-validating mechanisms that confirm reaction completion without relying on assumed kinetics.

Protocol A: Solution-Phase Boc Deprotection

Use case: When the building block contains base-sensitive esters or halogens.

  • Preparation: Dissolve the Boc-azepane-pyrazole building block (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition (Critical Causality): Add Triisopropylsilane (TIPS) (2.0 eq). Reasoning: TIPS acts as a hydride donor to rapidly quench the tert-butyl cation generated during acidolysis, preventing it from alkylating the electron-rich pyrazole nitrogen or carbon centers.

  • Acidification: Slowly add Trifluoroacetic acid (TFA) at 0 °C to achieve a 20% v/v solution. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Self-Validation (Colorimetric): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The disappearance of the UV-active starting material and the appearance of a deep purple/blue spot (Ruhemann's purple complex) confirms the successful liberation of the secondary azepane amine.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the azepane-pyrazole TFA salt ready for downstream coupling.

Protocol B: Fmoc Deprotection (Solution or SPPS)

Use case: When the pyrazole ring is highly electron-rich or acid-sensitive groups are present.

  • Preparation: Dissolve the Fmoc-azepane-pyrazole building block (1.0 eq) in N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Base Addition: Add piperidine to achieve a 20% v/v solution. Stir at room temperature for 20–30 minutes.

  • Mechanistic Scavenging: Piperidine deprotonates the acidic fluorenyl proton to initiate the E1cB elimination. The resulting dibenzofulvene (DBF) intermediate is immediately attacked by excess piperidine to form a stable DBF-piperidine adduct, preventing DBF from polymerizing or reacting with the newly freed azepane amine.

  • Self-Validation (Spectrophotometric): Monitor the reaction via UV-Vis spectroscopy. The fluorenyl group and the resulting DBF-piperidine adduct absorb strongly at ~300–301 nm 7. Quantifying the plateau of this absorbance peak provides real-time, non-destructive validation of complete deprotection.

  • Isolation: Concentrate under high vacuum, co-evaporate with toluene to remove residual piperidine, and purify via reverse-phase HPLC.

Strategic Decision Framework

Selecting between Boc and Fmoc is a function of the scaffold's substituent reactivity. Use the decision matrix below to determine the optimal protecting group for your specific azepane-pyrazole derivative.

DecisionMatrix Start Evaluate Substrate AcidSens Acid-Sensitive Groups Present? Start->AcidSens BaseSens Base-Sensitive Groups Present? Start->BaseSens ElecRich Electron-Rich Pyrazole? AcidSens->ElecRich No UseFmoc Select Fmoc Strategy AcidSens->UseFmoc Yes UseBoc Select Boc Strategy BaseSens->UseBoc Yes ElecRich->UseFmoc Yes (Avoid t-butyl alkylation) ElecRich->UseBoc No

Decision logic for selecting Boc vs. Fmoc protection based on scaffold reactivity.

References

  • A Comparative Analysis of Boc-Protected vs. Fmoc-Protected Dipeptide Stability – Benchchem. 4

  • Overview of Fmoc Amino Acids – ChemPep. 7

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis – Bocsci.

  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz – Benchchem. 3

  • Protecting Groups in Peptide Synthesis: A Detailed Guide – Creative Peptides.6

  • Synthesis of Functionalized Benzo[f]pyrazolo[1,5-a][1,3]diazepines via Rh(III)-Catalyzed Cascade Annulation – ACS Publications (Journal of Organic Chemistry). 1

  • Convergent Synthesis of a 5HT7/5HT2 Dual Antagonist – ACS Publications (Organic Process Research & Development). 2

Sources

Comparative

purity validation techniques for commercial tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate

An in-depth technical analysis of purity validation for complex pharmaceutical building blocks requires moving beyond standard area-percent chromatography. As a Senior Application Scientist, I frequently encounter the an...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of purity validation for complex pharmaceutical building blocks requires moving beyond standard area-percent chromatography. As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with complex nitrogen heterocycles. tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate is a highly versatile Boc-protected building block utilized in the synthesis of kinase inhibitors and GPCR ligands. However, its specific structural features create a "perfect storm" for analytical misinterpretation.

Relying on a single analytical method for purity determination can be highly misleading[1]. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a scientifically rigorous, orthogonal testing strategy aligned with [2].

Mechanistic Challenges & Causality in Method Selection

To design a self-validating analytical system, we must first understand the physicochemical behavior of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate:

  • Chromophore Deficiency & Response Factors: The bulky lipophilic Boc group and the azepane ring are UV-transparent. The pyrazole ring provides only moderate UV absorbance at low wavelengths (typically 210–220 nm). At these wavelengths, HPLC-UV is highly susceptible to baseline drift from mobile phase absorbance. Furthermore, impurities (such as the des-Boc derivative) may have drastically different UV response factors, meaning HPLC area percent will likely overestimate or underestimate true purity[3].

  • Secondary Silanol Interactions: The basic nitrogens in the pyrazole and azepane rings act as strong hydrogen bond donors/acceptors. In liquid chromatography, these basic sites interact with residual acidic silanols on silica-based columns, causing severe peak tailing. This necessitates strict mobile phase buffering to maintain peak integrity.

  • The Orthogonal Imperative: Because chromatography only measures relative purity based on UV response, an orthogonal method based on a fundamentally different physical principle—such as nuclear spin resonance (qNMR)—is required to determine absolute mass percent[4].

Comparative Performance Analysis

The following table summarizes the objective performance metrics of three primary analytical modalities when applied to this specific Boc-protected azepane derivative.

Analytical ModalityDetection PrinciplePurity OutputReference Std. Required?Limit of Detection (LOD)Key Limitation for this Molecule
HPLC-UV UV Absorbance (215 nm)Relative (Area %)Yes (for exact quant)~0.05%Misses non-UV active impurities (e.g., residual solvents); baseline noise at low UV.
LC-MS Mass-to-Charge (m/z)Qualitative / IDYes~0.01%Ion suppression effects make it unreliable for absolute quantitation.
1H-qNMR Nuclear Spin ResonanceAbsolute (Mass %)No (Uses universal IS)~0.5%Lower sensitivity; requires high sample concentration (10-20 mg/mL).

Orthogonal Validation Workflow

To ensure a high degree of confidence in the reported purity values, a cross-validation workflow must be employed[1]. The diagram below illustrates the logical integration of these techniques.

PurityWorkflow A tert-butyl 3-(1H-pyrazol-3-yl) azepane-1-carboxylate B HPLC-UV (Relative Area %) A->B C 1H-qNMR (Absolute Mass %) A->C D LC-MS (Impurity ID) A->D E Orthogonal Cross-Validation B->E UV Response C->E Proton Integral D->E m/z Ratio F Validated API Building Block E->F ICH Q2(R2) Criteria Met

Orthogonal cross-validation workflow for pharmaceutical building block purity assessment.

Self-Validating Experimental Protocols

Every protocol utilized in a regulatory or advanced research setting must be a self-validating system. This means the method must contain internal checks (System Suitability Tests) that prove the instrument is capable of accurate measurement before the sample is analyzed[5].

Protocol 1: HPLC-UV (Relative Purity Assessment)

Objective: Separate the main compound from synthetic intermediates (e.g., regioisomers, des-Boc azepane).

  • Column Selection: Superficially porous C18, end-capped (e.g., 4.6 x 150 mm, 2.7 µm). Causality: End-capping physically blocks residual silanols, preventing secondary interactions with the basic pyrazole nitrogens.

  • Mobile Phase:

    • Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Phase B: Acetonitrile + 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent. It protonates the basic nitrogens and pairs with them, increasing their hydrophobicity and ensuring sharp, Gaussian peak shapes.

  • Detection: UV at 215 nm.

  • Self-Validation (SST): Prior to sample injection, inject a resolution mixture containing the analyte and a known des-Boc impurity. The system is only valid if the Resolution ( Rs​ ) between the two peaks is > 2.0 and the Tailing Factor ( Tf​ ) is < 1.5.

Protocol 2: 1H-qNMR (Absolute Purity Assessment)

Objective: Determine the absolute mass fraction of the compound without relying on UV response factors[3].

  • Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of a certified Internal Standard (IS), such as TraceCERT® Maleic Acid. Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Parameter Optimization (The T1 Experiment):

    • Causality: In qNMR, if the relaxation delay (D1) is too short, protons do not fully relax between RF pulses, leading to under-integration and false purity values.

    • Self-Validation: Run an Inversion-Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton (likely the pyrazole CH). Set D1 ≥5×T1​ (typically 30-45 seconds) to ensure >99.3% signal recovery.

  • Integration & Calculation: Compare the integral of the isolated pyrazole proton (approx. δ 7.6 ppm) against the vinylic protons of Maleic Acid ( δ 6.26 ppm).

Data Interpretation: The Causality of Discrepancies

When executing these protocols, you will frequently observe a discrepancy: HPLC might report a purity of 99.5% (Area %), while qNMR reports an absolute purity of 96.2% (Mass %).

This is not an error; it is a vital mechanistic insight. Because qNMR is a primary analytical method with universal detection for protonated species[4], it captures impurities that completely escape HPLC-UV detection at 215 nm. For tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate, these "invisible" impurities are typically residual aliphatic solvents (like heptane or ethyl acetate from purification) or inorganic salts from the Boc-protection step.

By utilizing qNMR as the ultimate arbiter of absolute purity and HPLC-LC-MS for trace impurity profiling, drug development professionals can establish a highly trustworthy, ICH-compliant control strategy[6] that prevents downstream synthetic failures.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Validation

Structural and Conformational Comparison Guide: tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate vs. Pyrrolidine Analogs

As drug discovery shifts away from flat, sp2-hybridized aromatic rings toward structurally complex, sp3-rich molecules, saturated nitrogen heterocycles have become critical vectors for pharmacophore delivery. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts away from flat, sp2-hybridized aromatic rings toward structurally complex, sp3-rich molecules, saturated nitrogen heterocycles have become critical vectors for pharmacophore delivery. This guide provides an in-depth structural and physicochemical comparison between tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate (a 7-membered ring) and its pyrrolidine analog (a 5-membered ring).

By analyzing the causality behind their conformational dynamics, steric profiles, and target-binding thermodynamics, this guide equips medicinal chemists with the rationale needed to select the optimal scaffold for their specific drug target.

Structural & Physicochemical Profiling

Both compounds feature a 1H-pyrazol-3-yl moiety—a classic bioisostere and hydrogen-bond donor/acceptor frequently utilized to anchor molecules into kinase hinge regions or GPCR allosteric sites. They are also both protected by a bulky tert-butyloxycarbonyl (Boc) group at the N1 position. However, the vectorization of the pyrazole group is fundamentally altered by the size and flexibility of the central saturated ring.

Table 1: Comparative Physicochemical Data
Property / Featuretert-Butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylatetert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylateRationale for Variance
Ring Size 5-Membered7-MemberedAddition of two methylene units expands the core volume.
Conformational State Pseudorotation (Envelope / Twist)Highly Flexible (Twist-Chair / Boat)Ring strain in 5-membered rings limits states; 7-membered rings have lower rotational barriers.
Fraction sp3 (Fsp3) ModerateHighAzepane contributes more saturated carbons, increasing 3D complexity.
Steric Bulk (Volume) CompactExtended / BulkyThe azepane ring requires a larger binding pocket to accommodate its van der Waals radius.
Lipophilicity (LogP) LowerHigherThe two additional non-polar methylene groups in azepane increase overall lipophilicity.
Synthetic Frequency High (Privileged Scaffold)Low (<1% of MedChem libraries), often requiring complex ring-expansion.

Conformational Dynamics & Target Binding (The "Why")

The selection between a pyrrolidine and an azepane scaffold is rarely dictated by simple binding affinity; it is governed by thermodynamic causality and the specific topography of the target protein.

The Pyrrolidine Scaffold: Controlled Pseudorotation

Pyrrolidines are considered "privileged scaffolds" because they exhibit a unique conformational flexibility known as . The ring rapidly interconverts between "envelope" and "half-chair" conformations. Because the energy barrier between these states is low, the pyrrolidine can easily adapt to a target pocket without incurring a massive entropic penalty. Furthermore, the bulky N-Boc group exerts strong stereoelectronic control, heavily biasing the ring toward a specific envelope conformation that projects the C3-pyrazole outward at a predictable angle.

The Azepane Scaffold: Flexibility and Substrate Distortion

Seven-membered rings present a vastly different energy landscape. Azepanes possess a high degree of conformational freedom, capable of adopting twist-chair, chair, and boat conformations. While this allows the azepane to probe deep, cryptic binding pockets that a rigid pyrrolidine cannot reach, it comes at a cost.

When an azepane binds to a rigid target, the "freezing" of its multiple rotatable bonds results in a high entropic penalty (-TΔS) . However, studies have shown that , allowing them to form highly specific, high-affinity interactions (favorable ΔH) that compensate for the entropic loss, particularly in highly dynamic targets like glycosidases or flexible kinase loops.

ConformationalLogic Start Pharmacophore Vectoring (Pyrazole + N-Boc) Pyrrolidine Pyrrolidine Scaffold (5-Membered Ring) Start->Pyrrolidine Azepane Azepane Scaffold (7-Membered Ring) Start->Azepane Pseudo Pseudorotation (Envelope/Twist) Pyrrolidine->Pseudo Low Entropic Penalty Flex High Flexibility (Twist-Chair/Boat) Azepane->Flex High Entropic Penalty Target1 Rigid Target Pocket (Favorable Binding) Pseudo->Target1 Target2 Cryptic/Deep Pocket (Adaptive Binding) Flex->Target2

Fig 1: Conformational logic and target binding trajectories of pyrrolidine vs. azepane scaffolds.

Experimental Workflows for Scaffold Validation

To objectively evaluate which scaffold performs best for your target, empirical data must be generated through self-validating experimental systems. Below are the standard protocols used by application scientists to profile these compounds.

ExperimentalWorkflow Prep Compound Preparation NMR VT-NMR & NOESY (Conformational ID) Prep->NMR Structural Validation Assay SPR Binding Assay (Thermodynamics) Prep->Assay Target Affinity Metab HLM Clearance (Metabolic Stability) Prep->Metab ADME Profiling

Fig 2: Self-validating experimental workflow for evaluating N-heterocyclic scaffold performance.

Protocol A: Thermodynamic Profiling via Surface Plasmon Resonance (SPR)

To prove the causality of the entropic penalty associated with the azepane ring, thermodynamic profiling must be conducted.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., a kinase domain) onto a CM5 sensor chip via standard amine coupling. Self-validation step: Utilize a reference channel activated and deactivated without protein to subtract bulk refractive index changes.

  • Analyte Preparation: Deprotect the Boc group from both the azepane and pyrrolidine analogs (using TFA/DCM), as the bulky Boc group will likely cause steric clash in a biological assay. Dilute the free amines in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Kinetic Injection: Inject compounds over the sensor surface at varying concentrations (e.g., 0.1 µM to 10 µM) at a flow rate of 30 µL/min.

  • Thermodynamic Analysis: Repeat the binding assay at multiple temperatures (e.g., 15°C, 20°C, 25°C, 30°C, 35°C).

  • Data Synthesis: Use the van 't Hoff equation ( ln(KD​)=ΔH/RT−ΔS/R ) to plot the data. You will typically observe that the pyrrolidine analog is entropically driven (favorable ΔS), while the azepane analog is enthalpically driven (favorable ΔH, unfavorable ΔS) due to .

Protocol B: In Vitro Metabolic Stability (HLM Clearance)

Because the azepane ring is larger and highly flexible, it exposes more C-H bonds to cytochrome P450 enzymes, generally making it more metabolically labile than the compact pyrrolidine.

  • Incubation Setup: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (azepane or pyrrolidine analog) to a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Self-validation step: Run a parallel control without NADPH to differentiate enzymatic clearance from chemical instability.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the half-life of the parent compound depletion.

Conclusion & Strategic Selection Criteria

When designing libraries, the pyrrolidine scaffold remains the safer, more predictable choice. Its with minimal entropic penalties, and it boasts high metabolic stability and synthetic tractability.

Conversely, the azepane scaffold should be deployed strategically. While it suffers from higher metabolic clearance and a steep entropic penalty upon binding, its unique volume and flexibility allow the attached pyrazole to access cryptic sub-pockets. If structural biology (X-ray/Cryo-EM) indicates a deep, dynamic binding groove that a 5-membered ring cannot span, the 7-membered azepane becomes a highly valuable, novel chemotype that can differentiate your IP from crowded pyrrolidine/piperidine chemical space.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Molecular Basis for Inhibition of GH84 Glycoside Hydrolases by Substituted Azepanes: Conformational Flexibility Enables Probing of Substrate Distortion. Journal of the American Chemical Society (ACS). Available at:[Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at:[Link]

Comparative

in vitro metabolic stability comparison of azepane-1-carboxylate compounds

Title: In Vitro Metabolic Stability Comparison of Azepane-1-Carboxylate Compounds: A Comprehensive Guide for Lead Optimization Introduction & Rationale The optimization of pharmacokinetic (PK) properties is a critical bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Metabolic Stability Comparison of Azepane-1-Carboxylate Compounds: A Comprehensive Guide for Lead Optimization

Introduction & Rationale

The optimization of pharmacokinetic (PK) properties is a critical bottleneck in drug discovery. Saturated seven-membered nitrogen heterocycles, such as azepanes, are frequently incorporated into lead compounds to explore novel chemical space and improve target binding affinity. However, unprotected azepane rings are notoriously metabolically labile[1]. Cytochrome P450 (CYP) enzymes rapidly catalyze the oxidation of the α-carbon adjacent to the basic amine, leading to chemically unstable intermediates and subsequent ring cleavage[1]. To mitigate this rapid degradation, medicinal chemists often employ N-derivatization strategies, such as the synthesis of azepane-1-carboxylate (carbamate) compounds, to fundamentally alter the electronic and steric environment of the heterocycle[2].

Mechanistic Causality: Why Azepane-1-Carboxylates?

The inherent instability of the unprotected azepane ring stems from its conformational flexibility and the high electron density on the secondary or tertiary nitrogen. This localized electron density facilitates single-electron transfer (SET) or hydrogen atom transfer (HAT) by the high-valent iron-oxo species of CYP enzymes (primarily CYP3A4 and CYP2D6)[3].

By converting the amine into an azepane-1-carboxylate (a carbamate), the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group via resonance. This electron-withdrawing effect significantly increases the activation energy required for α-carbon oxidation. Furthermore, the steric bulk of the carboxylate group (e.g., tert-butyl azepane-1-carboxylate) restricts the molecule's access to the narrow catalytic pocket of certain CYP isoforms, shifting the metabolic soft spot away from the heterocycle toward secondary sites like the 4'-position[4].

G A Unprotected Azepane B CYP450 Oxidation (α-carbon) A->B C Ring Cleavage / Rapid Clearance B->C D Azepane-1-carboxylate E Resonance & Steric Shielding D->E F Prolonged Half-Life (t1/2) E->F

CYP450-mediated metabolic pathways of unprotected vs. carboxylate-protected azepanes.

Comparative In Vitro Metabolic Stability Data

To objectively evaluate the performance of azepane-1-carboxylate compounds, we compare their in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) in human and rat liver microsomes (HLM/RLM) against unprotected azepanes and ring-contracted alternatives (e.g., piperidines).

Compound ClassRepresentative ModificationRLM t1/2​ (min)HLM CLint​ (μL/min/mg)Metabolic Fate / Primary Soft Spot
Unprotected Azepane None (e.g., SN56 analog)< 1.0> 55.0Rapid α-carbon oxidation, ring cleavage[1][3]
Azepane-1-carboxylate N-tert-butyl carboxylate26.327.1Moderate stability; 4'-hydroxylation[2][4]
Piperidine-1-carboxylate Ring Contraction (6-membered)> 40.0< 15.0High stability; restricted CYP access[3]

Data Interpretation: The transition from an unprotected azepane to an azepane-1-carboxylate yields a greater than 25-fold improvement in microsomal half-life[1][2]. While ring contraction to a piperidine further enhances stability by reducing the ring's conformational flexibility[3], the azepane-1-carboxylate remains an excellent structural motif when the larger 7-membered ring is strictly required for target receptor occupancy or spatial geometry.

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability of azepane derivatives must be evaluated using a self-validating microsomal assay. This protocol incorporates strict controls to differentiate CYP-mediated metabolism from chemical degradation or non-specific binding.

G S1 1. Compound + Microsomes S2 2. Pre-incubation (37°C, 5m) S1->S2 S3 3. Initiate with NADPH S2->S3 S4 4. Aliquot Sampling (0-60m) S3->S4 S5 5. Quench (Cold MeCN) S4->S5 S6 6. LC-MS/MS Analysis S5->S6

Step-by-step workflow for in vitro liver microsomal stability assays.

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: Prepare a 0.2 mL metabolic reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 1 mg/mL pooled liver microsomes (HLM or RLM), and 3 mM magnesium chloride ( MgCl2​ )[1].

  • Test Compound Spiking: Add the azepane-1-carboxylate test compound to achieve a final concentration of 1 μM. Keep the organic solvent concentration (e.g., DMSO) strictly below 0.1% to prevent artifactual CYP inhibition.

  • Control Integration (Self-Validation):

    • Positive Controls: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) to verify microsomal enzymatic activity and assay sensitivity[1].

    • Negative Control: Prepare a parallel sample omitting NADPH to rule out chemical instability or non-CYP enzymatic hydrolysis of the carboxylate ester.

  • Pre-incubation: Incubate the mixture in a bench-top shaker at 37 ± 0.5 °C for 5 minutes to achieve thermal equilibrium[1].

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM[1].

  • Kinetic Sampling & Quenching: Extract 20 μL aliquots at predetermined time points (0, 5, 15, 30, 45, and 60 minutes). Immediately quench the reaction by mixing the aliquot with 60 μL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide)[2].

  • Sample Processing & LC-MS/MS: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the half-life ( t1/2​ ) from the slope of the initial linear range of the natural log of percentage remaining versus time. Determine the intrinsic clearance ( CLint​ ) using the formula: CLint​=(0.693/t1/2​)×(mL incubation/mg protein) [2].

Conclusion & Optimization Strategies

Azepane-1-carboxylate compounds offer a viable, moderate-clearance alternative to the highly labile unprotected azepane ring. By utilizing the electron-withdrawing nature of the carbamate linkage, medicinal chemists can effectively shield the vulnerable α-carbon from rapid CYP450 oxidation[1][3]. If further metabolic stabilization is required during lead optimization, researchers should consider introducing steric hindrance (e.g., gem-dimethyl groups or fluorination) at the 4'-position of the azepane ring, as this frequently emerges as the secondary soft spot for hydroxylation once the nitrogen is protected[4].

References

  • Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression. nih.gov.[Link]

  • Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. nih.gov.[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. acs.org.[Link]

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. mdpi.com.[Link]

Sources

Safety & Regulatory Compliance

Safety

tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate proper disposal procedures

Standard Operating Procedure: Handling, Deprotection, and Disposal of tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate Executive Summary & Chemical Profile tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate (C₁₄H₂₃N₃...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Deprotection, and Disposal of tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate

Executive Summary & Chemical Profile

tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate (C₁₄H₂₃N₃O₂) is a specialized, nitrogen-rich heterocyclic building block. Featuring both a 7-membered azepane ring and a 5-membered pyrazole moiety, this scaffold is highly valued in medicinal chemistry and drug discovery for synthesizing bioactive compounds and novel spirocyclic architectures[1][2].

Because this compound is almost exclusively utilized as a synthetic precursor, its operational lifecycle inevitably culminates in a Boc-deprotection step to unmask the secondary amine. Therefore, the "proper disposal" of this compound cannot be isolated from the disposal of the highly reactive, corrosive, and environmentally persistent reagents used to process it—most notably, Trifluoroacetic Acid (TFA) and halogenated solvents[3][4].

This guide provides a comprehensive, self-validating protocol for the safe operational handling, chemical transformation, and RCRA-compliant disposal of this compound and its associated waste streams.

Operational Workflow & Self-Validating Deprotection Protocol

The intact Boc-protected compound is a stable solid and poses standard irritant hazards. However, the deprotection process generates significant chemical and physical hazards, including the stoichiometric release of isobutylene gas and the generation of highly corrosive liquid waste[3].

Step-by-Step Methodology: TFA-Mediated Boc Deprotection

Note: Always perform this procedure in a certified chemical fume hood while wearing a flame-resistant lab coat, heavy-duty nitrile gloves, and chemical splash goggles.

  • Dissolution & Preparation:

    • Action: Dissolve 1.0 equivalent of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.

    • Validation Checkpoint: The solution must become completely clear. Any persistent turbidity indicates moisture contamination or degraded starting material, which will stall the acid-catalyzed cleavage.

  • Acidic Cleavage:

    • Action: Cool the reaction flask to 0 °C. Slowly add 10–20 equivalents of Trifluoroacetic Acid (TFA) dropwise.

    • Causality: The acidic environment protonates the Boc carbonyl, leading to the expulsion of the tert-butyl cation. This cation rapidly fragments into isobutylene gas and CO₂[3].

    • Validation Checkpoint: Observe immediate effervescence. The visible bubbling is the physical confirmation of the cleavage mechanism. The cessation of gas evolution (typically after 2–4 hours at room temperature) serves as a reliable visual indicator of reaction completion.

  • Concentration & Quenching:

    • Action: Evaporate the DCM and excess TFA under reduced pressure. Quench the resulting crude azepane-pyrazole TFA salt with saturated aqueous NaHCO₃.

    • Causality: Quenching neutralizes the residual TFA to form sodium trifluoroacetate, preventing the highly reactive tert-butyl cation from alkylating the nucleophilic pyrazole ring or forming genotoxic impurities[3].

    • Validation Checkpoint: Monitor the pH of the aqueous phase. It must stabilize at pH 8 to ensure the complete free-basing of the azepane nitrogen before organic extraction.

Operational & Waste Segregation Workflow

G A tert-butyl 3-(1H-pyrazol-3-yl) azepane-1-carboxylate B Boc Deprotection (TFA / DCM) A->B Reagents added W3 Solid Waste (Contaminated Consumables) A->W3 Weighing/Handling C Concentration & Workup B->C Reaction complete D Deprotected Product (Azepane-Pyrazole Salt) C->D Isolation W1 Halogenated Liquid Waste (DCM, Trace TFA) C->W1 Solvent evaporation W2 Aqueous Acidic Waste (Quenched TFA, Salts) C->W2 Aqueous wash

Caption: Workflow for Boc-deprotection and subsequent waste segregation pathways.

Step-by-Step Disposal Procedures

Proper disposal begins with strict segregation at the point of generation. Mixing incompatible waste streams can lead to exothermic reactions, toxic gas release, and severe regulatory penalties[5][6].

Solid Waste Disposal (Unused Chemical & Consumables)
  • Scope: Expired/unused tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate, contaminated weighing boats, spatulas, and TLC plates.

  • Procedure:

    • Place all solid waste into a heavy-duty, puncture-resistant bag or a High-Density Polyethylene (HDPE) bucket.

    • Label clearly as "Non-Halogenated Organic Solid Waste - Contains Nitrogen Heterocycles."

    • Do not mix with solid oxidizers (e.g., permanganates, nitrates) or reactive metals[7].

Halogenated Liquid Waste (DCM / Organics)
  • Scope: Rotary evaporator distillates containing DCM and trace amounts of the azepane-pyrazole compound.

  • Procedure:

    • Collect in an amber glass or HDPE carboy specifically designated for Halogenated Solvents [6].

    • Causality: Segregating halogenated waste from non-halogenated waste is critical; incinerating halogenated waste requires specialized scrubbers to prevent the release of toxic dioxins and hydrochloric acid gas into the atmosphere.

Corrosive / TFA Liquid Waste (Critical Handling)
  • Scope: Aqueous washes containing neutralized TFA (sodium trifluoroacetate) and residual unreacted TFA.

  • Procedure:

    • Never pour TFA waste down the drain. TFA is a highly mobile, persistent environmental pollutant that is not effectively removed by traditional municipal water treatment methods[8][9][10].

    • Collect in a dedicated HDPE container. Do not use metal containers, as aqueous TFA is highly corrosive[4].

    • Venting Rule: Because the quenching process generates CO₂ gas, leave the waste container cap loosely threaded (or use a vented cap) for at least 12 hours before sealing completely to prevent container rupture.

    • Label as "Hazardous Waste - Corrosive Aqueous (Contains Trifluoroacetic Acid)" and store in secondary containment away from strong bases (e.g., NaOH, KOH) to prevent violent exothermic reactions[4][9].

Quantitative Safety & Disposal Data

Waste StreamPrimary ComponentsEPA/RCRA ClassificationApproved ContainerDisposal Routing
Solid Waste Unused compound, contaminated PPE, silica gelTrace Toxic (Lab Policy)HDPE bucket / Double-baggedCommercial Incineration via EHS
Halogenated Liquid Dichloromethane (DCM), trace organicsF002 (Spent Halogenated Solvent)Amber Glass / HDPEHalogenated Solvent Waste
Acidic Aqueous Trifluoroacetic Acid (TFA), Water, SaltsD002 (Corrosivity)HDPE (Vented initially)Corrosive Aqueous Waste

Emergency Spill Response

  • Solid Spill (Intact Compound): Do not dry sweep. Moisten the powder with a small amount of isopropanol to prevent aerosolization of the biologically active azepane/pyrazole dust. Wipe up with absorbent pads and dispose of in solid waste[9].

  • Liquid Spill (TFA/DCM Reaction Mixture): Evacuate personnel not wearing protective equipment. Absorb liquids immediately using an inert material like vermiculite or dry sand[4][9]. Never use combustible materials (like paper towels) to absorb concentrated TFA spills, as it may ignite combustibles[4]. Deposit the absorbed material into a sealed, labeled hazardous waste container and contact your Environmental Health and Safety (EHS) department[11].

References

  • TRIFLUOROACETIC ACID HAZARD SUMMARY. New Jersey Department of Health. Available at:[Link]

  • U.S. EPA requires Southern California facilities to improve hazardous waste management. U.S. Environmental Protection Agency. Available at:[Link]

  • What the TFA! Is Trifluoroacetic Acid Another "Forever Chemical" on the Rise? Goldberg Segalla. Available at:[Link]

  • The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). Regulations.gov. Available at:[Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • Waste Minimization - Environmental Health and Safety. Purdue University. Available at: [Link]

  • Working with Corrosives Guideline. KAUST Health & Safety. Available at:[Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. Available at:[Link]

  • DMAP-Catalyzed [4+3] Spiroannulation of Pyrazolone-Derived Morita–Baylis–Hillman Carbonates... ACS Publications. Available at: [Link]

Sources

Handling

Personal protective equipment for handling tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of causality and risk mitigation. When handling novel pharmaceutical intermediates lik...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of causality and risk mitigation. When handling novel pharmaceutical intermediates like tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate (CAS: 2380893-98-9)[1], researchers are often operating with limited toxicological data[2].

To build a robust safety protocol, we must analyze the molecule's structural features. The tert-butyloxycarbonyl (Boc) protecting group significantly increases the lipophilicity of the azepane ring, enhancing its ability to penetrate the stratum corneum (skin barrier). Furthermore, pyrazole and azepane moieties are known potential sensitizers and respiratory irritants. Because comprehensive chronic toxicity data for this specific research chemical is unavailable[1], the National Research Council’s Prudent Practices in the Laboratory dictates that we must treat it as a high-hazard substance, prioritizing stringent engineering controls and Personal Protective Equipment (PPE)[3].

Here is the comprehensive, causality-driven guide to the PPE, operational workflows, and disposal plans for this compound.

Quantitative PPE Matrix & Structural Causality

PPE is your last line of defense[4][5]. The following matrix outlines the required equipment, grounded in the physical and chemical properties of Boc-protected heterocyclic amines.

PPE CategorySpecification & StandardCausality & Operational Justification
Hand Protection Nitrile, minimum 4–6 mil thickness (EN 374 / ASTM D6978).Prevents dermal absorption of lipophilic Boc-derivatives. If handling the compound in organic solvents (e.g., DCM, DMF), double-gloving or using flexible laminate gloves is required to prevent rapid solvent breakthrough[6].
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles.Protects the ocular mucosa from accidental aerosolization of fine powders or solvent splashes during dissolution[7][8]. Standard safety glasses lack adequate orbital seals.
Respiratory Protection N95 / EN 149 FFP2 particulate respirator (minimum).Required only if weighing large quantities outside a ventilated enclosure. Boc-protected powders often carry static charges, making them highly prone to aerosolization and inhalation[2][9].
Body Protection Flame-resistant, knee-length lab coat (100% cotton or specialized polymer).Acts as a physical barrier against particulate transfer to street clothing. Cuffs must be tucked under the outer glove layer to eliminate exposed skin[5][7].

Operational Workflow: Handling & Weighing Protocol

Boc-protected powders are notoriously prone to static charge buildup, which can cause the powder to "jump" from the spatula, creating an inhalation hazard and contaminating the workspace.

Step 1: Pre-Operational Assessment

  • Engineering Controls: Verify that your chemical fume hood has a face velocity between 80–100 feet per minute (fpm). All handling must occur at least 6 inches inside the hood sash[3][10].

  • Static Mitigation: Place an anti-static ionizing blower near the analytical balance, or use an anti-static weighing boat.

Step 2: The Donning Sequence

  • Inspect nitrile gloves for micro-tears before donning the first pair.

  • Put on the lab coat, ensuring the sleeves are pulled down to the wrists.

  • Don ANSI Z87.1 splash goggles, adjusting the strap for a tight seal[8].

  • Don a second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat[5].

Step 3: Chemical Transfer

  • Use a grounded, stainless-steel micro-spatula. Avoid rapid, sweeping movements that could disturb the powder bed and generate aerosols[9].

  • Weigh the chemical directly inside the analytical balance enclosure within the fume hood.

  • Immediately cap the source vial. If storing for extended periods, seal the cap with Parafilm to prevent moisture ingress, which can slowly degrade the Boc protecting group.

Step 4: The Doffing Sequence

  • Remove the heavily contaminated outer gloves inside the fume hood to prevent spreading particulates to the general lab environment.

  • Wipe down the balance and hood surface with a 70% isopropanol or ethanol wipe to neutralize and remove residual powder.

  • Remove goggles and lab coat, followed by the inner gloves. Wash hands immediately with soap and water for at least 15 minutes[2].

Visualizing the Safety Workflow

Below is the logical workflow for handling this intermediate, from pre-operation to disposal.

PPE_Workflow Start Pre-Operational Assessment & Hood Setup PPE Don PPE (Double Gloves, Goggles, Coat) Start->PPE Handle Chemical Handling (Anti-Static Weighing) PPE->Handle Spill Spill Detected? Handle->Spill Clean Spill Response (Wet Wiping Protocol) Spill->Clean Yes Dispose Waste Segregation & Doffing Spill->Dispose No Clean->Dispose

Workflow for handling novel Boc-protected azepane derivatives safely.

Spill Response & Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard by aerosolizing the compound.

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to maximize exhaust draw[9].

  • Containment (No Dry Sweeping): Mist the solid spill lightly with a compatible, high-flashpoint solvent (e.g., water or a mild alcohol) to bind the powder and prevent dust formation[9].

  • Collection: Use a non-sparking scoop or damp absorbent paper to transfer the wetted material into a sealable, chemically compatible hazardous waste container.

  • Decontamination: Wash the affected surface thoroughly with soap and water, followed by an alcohol wipe to remove lipophilic residues[2].

Disposal Plan:

  • Segregation: Collect all contaminated PPE (gloves, wipes) and chemical residue in a designated solid hazardous waste bin. Do not mix with strong oxidizers[2][4].

  • Routing: tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate must never be allowed to enter surface water or municipal drains, as its ecological toxicity profile is undetermined[2]. Route the sealed containers through your institution's Environmental Health and Safety (EH&S) department for professional incineration.

References

  • AiFChem. "2380893-98-9 | tert-Butyl (S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate". AiFChem Product Data.
  • CymitQuimica. "Safety Data Sheet - tert-Butyl azide / Boc-derivatives". CymitQuimica.
  • Echemi. "4-Boc-6-amino-1,4-oxazepane SDS". Echemi Safety Data.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NIH Bookshelf.
  • Columbia University EH&S. "Policy for Personal Protective Equipment (PPE) in Research Laboratories". Columbia University.
  • NC State University EH&S. "Personal Protective Equipment Requirements for Laboratories". NCSU.
  • Occupational Safety and Health Administration. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". NIH PMC.
  • Occupational Safety and Health Administration. "Personal Protective Equipment". OSHA.gov.
  • Dartmouth College EH&S. "Personal Protective Equipment for Laboratories". Dartmouth.

Sources

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